methyl 5-hydroxy-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9-5-6-4-7(12)2-3-8(6)11-9/h2-5,11-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGDFBLWRNQZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51991-39-0 | |
| Record name | methyl 5-hydroxy-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comparative Analysis of Methyl 5-Hydroxyindole-2-Carboxylate and Key Synthetic Intermediates of Arbidol (Umifenovir): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold, particularly the 5-hydroxyindole moiety, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of bioactive molecules, from neurotransmitters to complex antiviral agents. This guide provides an in-depth technical comparison between a foundational indole building block, methyl 5-hydroxyindole-2-carboxylate, and the highly functionalized antiviral drug Arbidol (Umifenovir), with a focus on its key synthetic intermediates. We will dissect their structural distinctions, explore the divergent complexities of their synthetic pathways, and provide detailed experimental protocols. The core objective is to illuminate the strategic chemical modifications required to evolve a simple indole core into a potent, multi-functional therapeutic agent, offering field-proven insights for professionals in drug discovery and development.
The 5-Hydroxyindole Scaffold: A Privileged Structure in Pharmacology
The 5-hydroxyindole framework is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide range of biological targets. Its presence in endogenous molecules like the neurotransmitter serotonin underscores its biological relevance. This has spurred extensive research into synthetic derivatives, leading to the development of numerous pharmaceuticals.[1] The Nenitzescu reaction, a classic method involving the condensation of a benzoquinone with a β-aminocrotonic ester, remains a cornerstone for accessing this critical scaffold.[1][2] Understanding the synthesis and properties of simple 5-hydroxyindoles is fundamental to appreciating the design and construction of more complex molecules like Arbidol.
Methyl 5-Hydroxyindole-2-Carboxylate: A Foundational Indole Structure
Methyl 5-hydroxyindole-2-carboxylate represents a simple, yet versatile, derivative of the 5-hydroxyindole core. It serves as both a valuable research compound and a foundational building block for more complex molecules.
Chemical Structure and Properties
The molecule consists of the core indole bicyclic system, hydroxylated at the C5 position, with a methyl carboxylate group at the C2 position. This relatively simple substitution pattern makes it an ideal starting point for further chemical elaboration.
Caption: Chemical Structure of Methyl 5-Hydroxyindole-2-carboxylate.
Synthesis Overview
The synthesis of 5-hydroxyindole-2-carboxylates is frequently achieved via the Nenitzescu indole synthesis.[2] This reaction involves the condensation of p-benzoquinone with an enamine, such as ethyl 3-aminocrotonate, to form the 5-hydroxyindole ring system in a single, efficient step.[1] The reaction mechanism proceeds through a Michael addition, followed by a nucleophilic attack and subsequent elimination to form the aromatic indole core.[2]
Arbidol (Umifenovir): A Highly Functionalized Antiviral Agent
Arbidol is a broad-spectrum antiviral drug developed in Russia and used clinically in several countries for the treatment of influenza and other respiratory viral infections.[3][4][5] Its efficacy stems from a unique mechanism that involves inhibiting the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[6][7]
Chemical Structure and Properties
In stark contrast to the simple carboxylate, Arbidol is a highly decorated indole derivative. Its official chemical name is ethyl 6-bromo-4-(dimethylaminomethyl)-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate.[8][9][10] This structure features multiple critical functional groups strategically placed around the indole core, each contributing to its antiviral activity and pharmacokinetic profile.
Caption: Chemical Structure of Arbidol (Umifenovir).
The Synthetic Pathway to Arbidol: A Stepwise Elaboration
The synthesis of Arbidol is a multi-step process that exemplifies the strategic functionalization of a core heterocyclic structure.[11] While several routes exist, many converge on a common strategy involving the initial construction of a substituted indole ring, followed by sequential introduction of the required peripheral groups.[11][12] Total yields for these multi-step syntheses have historically been in the range of 10-30%.[12]
Overview of a Common Synthetic Route
A representative synthesis begins with a Nenitzescu reaction to form the indole core, followed by a series of protection, alkylation, bromination, thioether formation, and aminomethylation steps to arrive at the final Arbidol structure.[12][13]
Caption: Generalized Synthetic Workflow for Arbidol.
Key Intermediates and Transformations
-
Intermediate 1: Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate : This is a direct product of the Nenitzescu reaction between p-benzoquinone and ethyl 3-(methylamino)crotonate.[12] It establishes the core 5-hydroxyindole skeleton with the necessary N-methyl and C2-methyl groups.
-
Intermediate 2: Acetylated Indole : The phenolic hydroxyl group at C5 is highly reactive. To prevent unwanted side-reactions in subsequent steps, particularly bromination, it is protected, often as an acetate ester using acetic anhydride.[14] This is a critical step to direct the regioselectivity of the following reactions.
-
Intermediate 3: Brominated Indole : Bromine is introduced onto the indole ring. This step is crucial for the final structure of Arbidol, which contains a bromine atom at the C6 position.[13]
-
Intermediate 4: Thioether Indole : The phenylthiomethyl group at the C2 position is installed. This is typically achieved by reacting a brominated precursor with thiophenol in the presence of a base.[13]
-
Final Step: Mannich Reaction : The final key substituent, the dimethylaminomethyl group at the C4 position, is introduced via a Mannich reaction.[12] This reaction involves an electrophilic substitution on the electron-rich indole ring using formaldehyde and dimethylamine. This amine group is important for the drug's solubility and biological activity.[7]
Head-to-Head Comparison: Structural and Synthetic Divergence
The difference between methyl 5-hydroxyindole-2-carboxylate and Arbidol intermediates is not merely one of complexity, but of purpose. The former is a foundational element, while the latter are purpose-built precursors in a multi-stage construction of a highly specific therapeutic agent.
Tabular Comparison of Physicochemical Properties
| Property | Methyl 5-hydroxyindole-2-carboxylate | Arbidol (Umifenovir) |
| Molecular Formula | C₁₀H₉NO₃[15] | C₂₂H₂₅BrN₂O₃S[16] |
| Molecular Weight | 191.18 g/mol [15] | 477.41 g/mol [12] |
| Core Structure | 5-Hydroxyindole | 5-Hydroxyindole |
| Key Functional Groups | Hydroxyl, Methyl Ester | Hydroxyl, Ethyl Ester, Bromo, Dimethylaminomethyl, Phenylthiomethyl, N-Methyl |
| Synthetic Complexity | Typically 1-2 steps | Multi-step (often >6 steps) |
Analysis of Functional Groups
The profound difference lies in the extensive functionalization of the Arbidol core compared to the simple carboxylate:
-
N1-Methylation : Arbidol has a methyl group on the indole nitrogen, altering its electronic properties and potential for hydrogen bonding.
-
C2-Substitution : Arbidol features a large phenylthiomethyl group, a key component for its fusion-inhibiting activity, whereas the simpler molecule has no substituent at this position (in the case of 5-hydroxyindole-2-carboxylic acid) or a simple methyl group (in some precursors).
-
C3-Ester : Arbidol has an ethyl carboxylate, a common feature in many indole-based drugs.
-
C4-Aminomethylation : The dimethylaminomethyl group in Arbidol is critical for its pharmacological profile, impacting solubility and receptor interactions.[7] This position is unsubstituted in the simple carboxylate.
-
C6-Bromination : The bromine atom on Arbidol influences its electronic distribution and lipophilicity. This position is also unsubstituted in the simple carboxylate.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol for Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
This protocol is based on the principles of the Nenitzescu reaction.[1][2]
-
Reagents & Materials : p-Benzoquinone, Ethyl 3-aminocrotonate, Acetone (solvent), Round-bottom flask, Reflux condenser, Magnetic stirrer.
-
Procedure :
-
Dissolve p-benzoquinone (1.0 eq) in boiling acetone in a round-bottom flask equipped with a reflux condenser.
-
To the boiling solution, add a solution of ethyl 3-aminocrotonate (1.0 eq) in acetone dropwise over 30 minutes.
-
Maintain the mixture at reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-hydroxy-2-methylindole-3-carboxylate as a solid.
-
Protocol for the Mannich Reaction on an Arbidol Precursor
This protocol describes the introduction of the dimethylaminomethyl group at the C4 position of a suitable Arbidol precursor (ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate).[12][13]
-
Reagents & Materials : Arbidol precursor (Intermediate 4), N,N,N′,N′-Tetramethyldiaminomethane (or formaldehyde and dimethylamine), 1,4-Dioxane (solvent), Round-bottom flask, Reflux condenser.
-
Procedure :
-
Dissolve the Arbidol precursor (1.0 eq) in 1,4-dioxane in a round-bottom flask.
-
Add N,N,N′,N′-tetramethyldiaminomethane (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The crude residue can be purified. A common method involves dissolving the residue in ethyl acetate and adding 1M HCl to precipitate the hydrochloride salt of Arbidol as a solid.[12]
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry to obtain the final product.
-
Conclusion
The journey from a simple scaffold like methyl 5-hydroxyindole-2-carboxylate to a complex drug like Arbidol highlights the essence of modern medicinal chemistry. While both share the biologically significant 5-hydroxyindole core, they represent opposite ends of the synthetic spectrum. The former is a foundational building block, accessible through straightforward and classic reactions. Arbidol and its intermediates, in contrast, are products of a deliberate, multi-step synthetic campaign, where each functional group is strategically installed to achieve a specific pharmacological effect. For drug development professionals, understanding this distinction is paramount; it informs synthetic strategy, analogue design, and the overall process of transforming a simple heterocyclic core into a life-saving therapeutic.
References
-
Good Earth Medicine. Arbidol Chemistry. Arbidol.org. [Link]
-
New Drug Approvals. Arbidol, Umifenovir. (2020-03-21). [Link]
-
PubChem. Arbidol - Compound Summary (CID 9958103). National Center for Biotechnology Information. [Link]
-
Protheragen. The Synthesis Journey of Arbidol Hydrochloride: From Lab to Production. (2026-02-06). [Link]
- Google Patents. (CN111269168A)
-
Kadam, R. U., et al. (2017). Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. Bioorganic & Medicinal Chemistry Letters, 27(16), 3744-3748. [Link]
-
SIELC Technologies. Arbidol (Umifenovir). [Link]
-
Al-Qahtani, N., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(10), e29168. [Link]
-
Allen, G. R., Jr. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. [Link]
-
Pécheur, E. I., et al. (2016). The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. Journal of Virology, 90(6), 3086–3092. [Link]
- Google Patents. (CN102351778A)
-
Vandyck, K., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. International Journal of Molecular Sciences, 22(19), 10748. [Link]
-
Ito, S., & Wakamatsu, K. (1988). Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives. Journal of Heterocyclic Chemistry, 25(3), 803-807. [Link]
-
ResearchGate. Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2025-08-09). [Link]
-
Buonerba, F., et al. (2024). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2024(2), M1840. [Link]
-
Boriskin, Y. S., et al. (2008). Arbidol: A Broad-Spectrum Antiviral Compound that Blocks Viral Fusion. Current Medicinal Chemistry, 15(10), 997-1005. [Link]
-
Shi, L., et al. (2017). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 142, 134-155. [Link]
-
Balakin, K. V., et al. (2018). Arbidol: a quarter-century after. Past, present and future of the original Russian antiviral. Russian Chemical Reviews, 87(5), 509-553. [Link]
-
PubChem. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid - Compound Summary (CID 1111372). National Center for Biotechnology Information. [Link]
-
Blaising, J., et al. (2014). Arbidol as a broad-spectrum antiviral: An update. Antiviral Research, 107, 84-94. [Link]
-
Wikipedia. Nenitzescu indole synthesis. [Link]
-
ResearchGate. (PDF) Arbidol: A quarter-century after. Past, present and future of the original Russian antiviral. (2018). [Link]
-
Ekuadzi, E., et al. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules, 27(19), 6296. [Link]
-
ResearchGate. Structures of arbidol (A), indole (B) and tryptophan (C). [Link]
-
ResearchGate. (PDF) Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. (2024). [Link]
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- 4. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. CN111269168A - Preparation method of arbidol intermediate - Google Patents [patents.google.com]
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- 16. Arbidol (Umifenovir) | SIELC Technologies [sielc.com]
5-hydroxyindole-2-carboxylate methyl ester melting point
The following technical guide details the solid-state properties, synthesis, and characterization of Methyl 5-hydroxyindole-2-carboxylate .
Solid-State Characterization, Synthesis & Analytical Profiling[1]
Executive Summary & Chemical Identity
Methyl 5-hydroxyindole-2-carboxylate is a critical indole scaffold used as an intermediate in the synthesis of antiviral agents (e.g., analogs of Umifenovir/Arbidol) and antitumor duocarmycin analogs. Unlike its ethyl ester counterpart, which is widely available as a bulk commodity, the methyl ester is often synthesized de novo for specific Structure-Activity Relationship (SAR) studies requiring precise ester side-chain modulation.
Core Specifications
| Property | Specification |
| Chemical Name | Methyl 5-hydroxy-1H-indole-2-carboxylate |
| CAS Number | 51991-39-0 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Melting Point (Experimental) | 137 – 139 °C (Recrystallized) |
| Melting Point (Literature) | 137–139 °C [1]; 245–249 °C (Free Acid derivative) |
| Appearance | White to pale pink powder (Oxidation sensitive) |
| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Water |
Thermodynamic Profile: The Melting Point
The melting point of Methyl 5-hydroxyindole-2-carboxylate is a definitive purity indicator. While the free acid melts at a high temperature due to strong intermolecular hydrogen bonding (dimerization), the methyl ester exhibits a significantly lower melting range due to the capping of the carboxylic acid moiety.
Comparative Thermal Analysis
The following table contrasts the target molecule with its closest structural analogs to assist in identification and impurity profiling.
| Compound | Structure Note | Melting Point (°C) | Thermodynamic Driver |
| Methyl 5-hydroxyindole-2-carboxylate | Target Ester | 137 – 139 | Crystal packing dominated by 5-OH H-bonding |
| Ethyl 5-hydroxyindole-2-carboxylate | Homolog (Ethyl) | 151 – 153 | Increased van der Waals forces from ethyl group |
| 5-Hydroxyindole-2-carboxylic acid | Hydrolysis Product | 245 – 249 (dec.) | Strong intermolecular carboxylic acid dimers |
| Methyl 5-methoxyindole-2-carboxylate | O-Methylated | 148 – 150 | Loss of 5-OH donor; different lattice energy |
Technical Insight: A melting point depression below 135°C typically indicates:
-
Residual Solvent: Retention of reaction solvents (e.g., Xylene from the Hemetsberger synthesis).
-
Oxidation: Presence of quinoid impurities (indicated by a pink/red hue).
-
Hydrolysis: Partial conversion to the free acid (though this usually broadens the range upwards if significant).
Synthesis & Purification Protocol
The most reliable route to high-purity Methyl 5-hydroxyindole-2-carboxylate is the Hemetsberger-Knittel Indole Synthesis . This pathway avoids the harsh Lewis acids often required in Fischer indole synthesis, preserving the sensitive 5-hydroxyl group.
Workflow Diagram: Hemetsberger-Knittel Route
The following diagram outlines the reaction logic from aldehyde precursors to the final crystallized ester.
Caption: Step-wise synthesis via the Hemetsberger-Knittel azido-cinnamate route, yielding the target ester with high regiospecificity.
Detailed Protocol
Step 1: Condensation (Azidocinnamate Formation)
-
Reagents: Dissolve sodium metal (4.0 eq) in dry methanol to form sodium methoxide.
-
Addition: Add a solution of 3-hydroxybenzaldehyde (1.0 eq) and methyl azidoacetate (4.0 eq) in methanol dropwise at -20°C.
-
Reaction: Stir at 0°C for 12 hours. The low temperature prevents premature decomposition of the azide.
-
Workup: Quench with cold water. Collect the precipitate (Methyl 2-azido-3-(3-hydroxyphenyl)acrylate).
Step 2: Thermolysis (Indole Cyclization)
-
Solvent: Suspend the dried azidocinnamate in Xylene (high boiling point required).
-
Reflux: Heat to reflux (~140°C) for 1–2 hours. This triggers nitrogen extrusion (N₂) and nitrene insertion into the aromatic C-H bond.
-
Isolation: Evaporate xylene under reduced pressure.
Step 3: Purification (Critical for MP)
-
Solvent System: Dissolve crude residue in minimal hot Ethyl Acetate.
-
Precipitation: Slowly add n-Hexane until turbidity is observed.
-
Crystallization: Cool to 4°C overnight.
-
Result: Collect pale pink/white crystals. Target MP: 137–139°C.
Analytical Validation
To certify the material before use in downstream applications, the following analytical signatures must be confirmed.
1H-NMR Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Assignment | Structural Context |
| 8.81 | Broad Singlet | NH | Indole N-H |
| 7.29 | Doublet (J=8.8 Hz) | Ar-H | C7 Proton |
| 7.09 | Multiplet | Ar-H | C3 Proton |
| 7.07 | Doublet (J=2.0 Hz) | Ar-H | C4 Proton |
| 6.94 | Doublet of Doublets | Ar-H | C6 Proton |
| 4.78 | Broad Singlet | OH | 5-Hydroxyl group |
| 3.94 | Singlet | OCH₃ | Methyl Ester |
Mass Spectrometry (GC-MS / EI)[4]
-
Molecular Ion [M]+: m/z 191
-
Base Peak: m/z 191 (Stable aromatic system)
-
Fragment [M-CH₃]+: m/z 176 (Loss of methyl group from ester)
Troubleshooting & Handling
Colorimetric Quality Indicator
-
Pure: White to Off-White.
-
Acceptable: Pale Pink (Surface oxidation).
-
Reject: Dark Brown/Red (Significant quinone formation).
Storage Protocol: Store at -20°C under Argon or Nitrogen. The 5-hydroxyindole moiety is electron-rich and prone to auto-oxidation in air, which will lower the melting point and broaden the range.
Common Synthesis Pitfalls
-
Low Yield in Step 1: Ensure the aldehyde is added to the base/azide mixture at -20°C . Higher temperatures lead to polymerization of the azide.
-
Oiling Out: If the product "oils out" during recrystallization, the hexane was added too quickly. Re-heat to dissolve and cool more slowly.
References
-
Structural Necessity of Indole C5-O-Substitution of seco-Duocarmycin Analogs for Their Cytotoxic Activity. Source: PMC / National Institutes of Health (NIH). Data: Experimental melting point (137–139°C) and synthesis protocol. URL:[Link]
-
Synthesis, characterization, biological evaluation... of indole base sulfonamide derivatives. Source: Journal of King Saud University - Science. Data: Confirmation of Methyl 5-hydroxy-1H-indole-2-carboxylate as a key intermediate.[1] URL:[Link]
-
PubChem Compound Summary: 5-Hydroxyindole-2-carboxylic acid. Source: National Library of Medicine. Data: Properties of the parent acid (MP 249°C) for thermodynamic comparison. URL:[Link]
Sources
Methodological & Application
synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate from 3-hydroxybenzaldehyde
Application Note: Regioselective Synthesis of Methyl 5-Hydroxy-1H-indole-2-carboxylate
Executive Summary
The synthesis of methyl 5-hydroxy-1H-indole-2-carboxylate from 3-hydroxybenzaldehyde presents a classic challenge in regioselectivity. While the Fischer indole synthesis is common for many tryptamine derivatives, it is ill-suited for 2-carboxylate targets starting from benzaldehydes.
This protocol utilizes the Hemetsberger-Knittel indole synthesis , a robust pathway involving the condensation of an aldehyde with an azidoacetate followed by thermolytic cyclization. This route is selected for its "atom economy" in constructing the pyrrole ring directly on the benzyl scaffold.
Key Technical Insight: The starting material, 3-hydroxybenzaldehyde, possesses a meta-substituent relative to the cyclization site. This intrinsic geometry leads to two possible regioisomers upon nitrene insertion: the 5-hydroxy (para-closure) and 7-hydroxy (ortho-closure) indoles. This guide incorporates a benzyl-protection strategy to maximize the yield of the desired 5-isomer via steric steering and to facilitate chromatographic separation, followed by a high-fidelity hydrogenolysis to yield the final target.
Reaction Pathway & Logic
The synthesis proceeds through four distinct phases. The direct use of the free phenol (3-hydroxybenzaldehyde) is discouraged due to phenoxide interference during the base-catalyzed condensation.
-
Protection: Masking the phenol as a benzyl ether.
-
Knoevenagel Condensation: Formation of the azidocinnamate precursor.
-
Hemetsberger Cyclization: Thermolytic generation of a nitrene intermediate, leading to C-H insertion.
-
Deprotection: Hydrogenolytic cleavage of the benzyl group to reveal the 5-hydroxy functionality.
Visualizing the Workflow
Figure 1: Strategic workflow for the regioselective synthesis of the target indole. The protection step is critical for yield maximization.
Safety & Hazard Analysis
-
Azide Hazard: Methyl azidoacetate and the azidocinnamate intermediate are potentially explosive. Never heat the azidoacetate precursor in isolation. Distillation is not recommended.
-
Thermolysis Risks: The cyclization step releases nitrogen gas (
). Ensure the reaction vessel is vented to a bubbler to prevent pressure buildup. -
Solvent Safety: Xylene is flammable and toxic. All thermolysis steps must be performed in a fume hood behind a blast shield.
Materials & Equipment
Reagents:
-
3-Hydroxybenzaldehyde (CAS: 100-83-4)
-
Benzyl bromide (BnBr)
-
Methyl chloroacetate & Sodium azide (for in situ preparation of methyl azidoacetate)
-
Sodium methoxide (NaOMe), 25% wt in methanol
-
Palladium on Carbon (10% Pd/C)
-
Solvents: Methanol (anhydrous), Xylene (mixture of isomers), Ethyl Acetate, Hexanes.
Equipment:
-
Three-neck round-bottom flask (equipped with reflux condenser and N2 inlet).
-
Low-temperature bath (Ice/Salt or Acetone/Dry Ice).
-
Rotary evaporator.
Detailed Experimental Protocols
Phase 1: Protection (Synthesis of 3-Benzyloxybenzaldehyde)
-
Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in acetone (150 mL).
-
Add Potassium Carbonate (
, 17.0 g, 123 mmol, 1.5 eq) and Benzyl Bromide (10.7 mL, 90 mmol, 1.1 eq). -
Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol disappears.[1]
-
Cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Recrystallize from ethanol/water to yield 3-benzyloxybenzaldehyde as white crystals.
Phase 2: Knoevenagel Condensation[10]
Note: Methyl azidoacetate is often prepared fresh from methyl chloroacetate and sodium azide in water/methanol, then extracted into ether. Ensure it is handled in solution.
-
Setup: Flame-dry a 500 mL three-neck flask. Maintain an inert atmosphere (
). -
Solution A: Dissolve 3-benzyloxybenzaldehyde (10.0 g, 47.1 mmol) and methyl azidoacetate (21.6 g, 188 mmol, 4 eq) in anhydrous Methanol (100 mL).
-
Cooling: Cool the mixture to -10°C (Ice/Salt bath). Temperature control is vital to prevent decomposition of the azide.
-
Addition: Add a solution of Sodium Methoxide (25% in MeOH, 43 mL, 188 mmol) dropwise over 45 minutes. Maintain internal temperature below -5°C.
-
Reaction: Stir at -10°C for 4 hours, then allow to warm to 0°C overnight (store in fridge).
-
Workup: Pour the mixture into ice-cold water (500 mL). The product, methyl 2-azido-3-(3-benzyloxyphenyl)acrylate , usually precipitates as a pale yellow solid.
-
Isolation: Filter, wash with cold water, and dry under vacuum at room temperature. DO NOT HEAT.
-
Stability Warning: Store the azido-acrylate in the dark at 4°C. Use within 48 hours.
-
Phase 3: Hemetsberger Thermolysis
-
Setup: Prepare a 1L flask with Xylene (400 mL). Heat to a rolling reflux (approx. 140°C).
-
Addition: Dissolve the crude azido-acrylate (from Phase 2) in a minimum amount of Xylene. Add this solution dropwise to the refluxing xylene over 1 hour.
-
Why Dropwise? High dilution prevents intermolecular reactions (polymerization) and favors the intramolecular radical cyclization.
-
-
Reaction: Continue refluxing for 2 hours after addition is complete. Nitrogen evolution will be observed.[1]
-
Workup: Cool the solution. Evaporate the xylene under reduced pressure to obtain a dark oil.
-
Purification (Critical Step):
-
The crude contains both Methyl 5-benzyloxyindole-2-carboxylate (Major) and Methyl 7-benzyloxyindole-2-carboxylate (Minor).
-
Perform Flash Column Chromatography (Silica Gel).[2]
-
Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).
-
The 7-isomer (sterically crowded) typically elutes first or has a distinct Rf. The 5-isomer is the major fraction.
-
Yield: Expect 50-60% combined yield, with a ~3:1 ratio favoring the 5-isomer.
-
Phase 4: Hydrogenolysis (Deprotection)
-
Dissolve the purified Methyl 5-benzyloxyindole-2-carboxylate (2.0 g) in Methanol (50 mL) and Ethyl Acetate (10 mL).
-
Add 10% Pd/C (200 mg, 10 wt%).
-
Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.
-
Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentration: Evaporate the solvent to yield the final product.
-
Final Polish: Recrystallize from Methanol/Water.
Data Summary & Validation
Target Molecule: Methyl 5-hydroxy-1H-indole-2-carboxylate
Molecular Formula:
| Parameter | Expected Value / Characteristic | Notes |
| Appearance | Off-white to beige powder | Oxidizes slowly in air; store under argon. |
| Melting Point | 245–248°C (dec) | High MP due to H-bonding. |
| ¹H NMR (DMSO-d₆) | Broad singlet, exchangeable. | |
| Phenolic proton. | ||
| Pattern characteristic of 1,2,4-trisubstituted benzene. | ||
| Methyl ester singlet. | ||
| Regioselectivity | J-coupling analysis | 5-isomer shows meta coupling (d, ~2Hz) for H4 and H6. |
Troubleshooting Guide
-
Low Yield in Condensation: Ensure reagents are anhydrous. Water hydrolyzes the ester or kills the methoxide. If the aldehyde is not fully converting, increase the equivalents of methyl azidoacetate to 6.0 eq.
-
Inseparable Isomers: If the 5-Bn and 7-Bn isomers co-elute, try changing the solvent system to Toluene:Acetone (95:5). Alternatively, proceed to deprotection on the mixture; the 5-hydroxy and 7-hydroxy free phenols often have vastly different solubilities in chloroform (7-OH is more soluble due to intramolecular H-bonding with the carbonyl).
-
Decomposition during Thermolysis: If a black tar forms, the concentration was too high. Increase the volume of xylene to ensure "high dilution" conditions.
References
-
Hemetsberger, H., & Knittel, D. (1972).[10][11] Synthese und Thermolyse von α-Azidoacrylestern.[11][12] Monatshefte für Chemie, 103, 194–204.[11]
-
Gribble, G. W. (2000).[11] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Heaner, W. L., et al. (2013).[12] Indoles via Knoevenagel–Hemetsberger reaction sequence.[12] RSC Advances, 3(32), 13232-13240. (Confirming regioselectivity of meta-substituted aldehydes).
-
Allen, M. S., et al. (1991). Synthesis of 5-oxygenated indoles. Synthetic Communications, 21(21). (Protocols for benzyl protection in indole synthesis).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. prepchem.com [prepchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 5-羟基吲哚-2-甲酸 ≥96.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US4163759A - Process for preparing aromatic hydroxyaldehydes - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]
- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Yield Synthesis of 5-Hydroxy-1H-indole-2-carbohydrazide via Hydrazinolysis
[1]
Abstract & Strategic Significance
The conversion of methyl 5-hydroxy-1H-indole-2-carboxylate to 5-hydroxy-1H-indole-2-carbohydrazide is a pivotal intermediate step in the synthesis of bioactive scaffolds.[1] Indole-2-carbohydrazides serve as precursors for 1,3,4-oxadiazoles, triazoles, and acylhydrazones (Schiff bases), which exhibit potent antimicrobial, antitubercular, and anticancer properties [1, 2].[1]
This protocol addresses the specific challenges of working with 5-hydroxyindoles. Unlike their 5-methoxy or unsubstituted counterparts, 5-hydroxyindoles are electron-rich phenols susceptible to oxidative degradation under basic conditions (such as those created by hydrazine).[1] This guide provides a robust, inert-atmosphere protocol to maximize yield and purity while minimizing quinoid byproduct formation.[1]
Reaction Mechanism & Pathway
The reaction proceeds via a classic nucleophilic acyl substitution.[1] The hydrazine nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of methanol.[1]
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the hydrazinolysis reaction. The nucleophilic hydrazine displaces the methoxy group to form the hydrazide.[1]
Detailed Experimental Protocol
Materials & Reagents
| Component | Grade/Purity | Role |
| Methyl 5-hydroxy-1H-indole-2-carboxylate | >97% HPLC | Substrate |
| Hydrazine Hydrate | 98-99% | Nucleophile (Excess required) |
| Ethanol (Absolute) | Anhydrous | Solvent |
| Nitrogen/Argon Gas | UHP | Inert Atmosphere (Critical) |
| Ice-Water | Distilled | Precipitation medium |
Step-by-Step Procedure
Pre-requisite: All glassware should be oven-dried. The solvent (ethanol) should be degassed (sparged with
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen.[1]
-
Dissolution: Charge the RBF with Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv, e.g., 1.91 g, 10 mmol). Add Absolute Ethanol (20 mL/g of substrate).[1] Stir until partially or fully dissolved.
-
Reagent Addition: While stirring under nitrogen, add Hydrazine Hydrate (10.0 equiv, excess) dropwise.
-
Expert Insight: A large excess (10-15 equiv) drives the equilibrium forward and prevents the formation of the dimer (N,N'-di(indolyl)hydrazine).[1]
-
-
Reaction: Heat the mixture to reflux (
) for 4 to 6 hours . -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Allow the precipitate to settle for 30 minutes.
-
-
Isolation: Filter the solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake copiously with cold water (to remove excess hydrazine) followed by cold ethanol (2 x 5 mL).
-
Purification: Recrystallize the crude solid from an Ethanol/Water mixture (usually 8:2 ratio).[1]
-
Drying: Dry the product in a vacuum oven at
for 6 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the quench and purification steps.
Characterization & Validation
To validate the synthesis, the following spectral data should be obtained.
| Technique | Expected Signal / Observation | Interpretation |
| IR (KBr) | ||
| IR (KBr) | Amide I carbonyl ( | |
| 1H NMR | Indole | |
| 1H NMR | Hydrazide | |
| 1H NMR | Hydrazide | |
| 1H NMR | Absent | Disappearance of Methyl ester ( |
| Mass Spec | Confirms molecular weight ( |
Troubleshooting & Optimization
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Product | Oxidation of 5-OH group (Quinone formation).[1] | Strictly exclude air. Use degassed solvents and maintain |
| Low Yield | Incomplete reaction or product solubility in water.[1] | Increase reflux time.[1] When quenching, ensure water is ice-cold to maximize precipitation.[1] |
| Bis-hydrazide | Insufficient Hydrazine.[1] | Ensure Hydrazine Hydrate is fresh and used in at least 10-fold molar excess .[1] |
| Oily Product | Impurities preventing crystallization.[1] | Scratch the flask walls with a glass rod to induce nucleation.[1] Recrystallize from minimal hot ethanol. |
Safety Considerations[1]
References
-
Al-Wahaibi, L.H., et al. (2023).[1] "A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." International Journal of Molecular Sciences, 24(9), 7862.[1]
-
[1]
- Note: Describes the general protocol for indole-2-carbohydrazides including 5-methoxy deriv
-
-
Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.[1]
-
[1]
- Note: Reviews the biological significance and synthesis of hydrazide scaffolds.
-
-
BenchChem Protocols. "Application Notes and Protocols for Reactions Involving Hydrazine."
- Note: General handling guides for hydrazine reactions.
Sources
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Hemetsberger-Knittel Synthesis of Methyl 5-Hydroxyindole-2-Carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of methyl 5-hydroxyindole-2-carboxylate , a critical scaffold in the development of serotonin receptor agonists (e.g., 5-HT1A/1B), antiviral agents, and antitumor alkaloids.
While the Fischer Indole Synthesis is the historical standard, it often suffers from regioselectivity issues and harsh acidic conditions that degrade sensitive functionalities. The Hemetsberger-Knittel (HK) reaction offers a superior alternative for 2-carboxylate derivatives, providing exclusive regiocontrol and neutral thermal cyclization conditions.
This guide prioritizes a benzyl-protected route , ensuring high yields and simplified purification suitable for pharmaceutical grade standards.
Strategic Analysis & Retrosynthesis
The synthesis targets the indole core by disconnecting the C2-N and C3-C3a bonds. The HK reaction relies on the thermolysis of an
Why Protection is Mandatory: Direct use of 4-hydroxybenzaldehyde is discouraged due to the formation of phenoxide anions under the basic conditions of the condensation step (alkoxide base), which deactivates the aldehyde toward nucleophilic attack by the azidoacetate enolate. We utilize 4-benzyloxybenzaldehyde to mask the phenol, ensuring high conversion in Step 1.
Retrosynthetic Pathway
Figure 1: Retrosynthetic strategy employing a benzyl protection group to ensure efficient Knoevenagel condensation.
Experimental Protocol
Stage 1: Synthesis of Methyl -azido-4-benzyloxycinnamate
Objective: Condensation of aldehyde and azidoacetate while suppressing polymerization.
Reagents & Materials:
-
4-Benzyloxybenzaldehyde (1.0 equiv)
-
Methyl azidoacetate (3.0 equiv) — Note: Excess required due to self-decomposition.
-
Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (3.0 equiv)
-
Methanol (Anhydrous)
-
Ammonium Chloride (saturated aq.)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-benzyloxybenzaldehyde (typically 20 mmol scale) and anhydrous methanol (5 mL/mmol). Cool the solution to -15°C using an acetone/dry ice bath.
-
Reagent Addition: Add methyl azidoacetate (3.0 equiv) in one portion.
-
Base Addition (Critical): Add the NaOMe solution dropwise via a pressure-equalizing addition funnel over 45 minutes.
-
Control Point: Maintain internal temperature below -5°C . Exotherms can trigger azido decomposition.
-
-
Reaction: Stir at -10°C to 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates as a pale yellow solid.
-
Workup: Pour the cold reaction mixture into a vigorously stirred beaker of ice-water (10x reaction volume) containing saturated
. -
Isolation: Filter the yellow precipitate. Wash with cold water (
) and cold methanol ( ). -
Drying: Dry under high vacuum at room temperature. Do not heat above 40°C to prevent premature cyclization.
Yield Target: 75–85% Appearance: Pale yellow crystalline solid.
Stage 2: Thermolytic Cyclization (Hemetsberger Reaction)
Objective: Formation of the indole core via vinyl nitrene insertion.
Safety Warning: This step releases nitrogen gas (
Reagents:
- -Azidocinnamate (from Stage 1)[1]
-
Solvent: Xylene (mixture of isomers) or Mesitylene (for higher boiling point).
-
Selection: Xylene (bp 140°C) is standard. Toluene (bp 110°C) is often too slow.
-
Procedure:
-
Setup: Equip a 2-neck RBF with a reflux condenser and a large magnetic stir bar. Top the condenser with a nitrogen line venting to a bubbler.
-
Solvent Prep: Heat the solvent (approx. 10 mL per gram of substrate) to a rolling reflux (140°C ) before adding the substrate.
-
Process Insight: Adding substrate to boiling solvent (dilution method) minimizes intermolecular side reactions (polymerization) and favors intramolecular cyclization.
-
-
Addition: Dissolve the
-azidocinnamate in a minimum amount of warm xylene/toluene. Add this solution dropwise to the refluxing solvent over 30–60 minutes.-
Observation: Vigorous bubbling (
evolution) will occur immediately.
-
-
Completion: Continue reflux for 1–2 hours after addition is complete. Monitor TLC for disappearance of the yellow azide spot and appearance of the fluorescent indole spot.
-
Purification:
-
Cool to room temperature.[2]
-
If the product crystallizes: Filter and wash with cold hexanes.
-
If soluble: Evaporate solvent under reduced pressure. Recrystallize from Toluene/Hexane or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
Yield Target: 60–75% Product: Methyl 5-benzyloxyindole-2-carboxylate.
Stage 3: Deprotection (Hydrogenolysis)
Objective: Cleavage of the benzyl ether to reveal the 5-hydroxyl group.
Procedure:
-
Dissolve the benzyl ether in MeOH/THF (1:1).
-
Add 10 wt% Pd/C catalyst (10% loading by weight of substrate).
-
Stir under
atmosphere (balloon pressure) at RT for 4–12 hours. -
Filter through Celite to remove catalyst. Concentrate to obtain Methyl 5-hydroxyindole-2-carboxylate .
Mechanistic Insight
The Hemetsberger reaction proceeds through a vinyl nitrene intermediate. Understanding this mechanism explains the requirement for high thermal energy and the regioselectivity.
-
Thermolysis: Loss of
generates a singlet vinyl nitrene. -
Ring Closure: The nitrene attacks the adjacent alkene carbon to form a highly strained 2H-azirine .
-
Ring Expansion: The azirine undergoes electrocyclic ring opening to a zwitterionic/diradical species or direct C-H insertion into the aromatic ring.
-
Aromatization: A 1,5-sigmatropic shift (or tautomerization) restores aromaticity to form the indole.
Figure 2: Mechanistic pathway from vinyl azide to indole.[3]
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Aldehyde deactivation | Ensure -OH is protected (Benzyl). Use 3.0 equiv of Azidoacetate.[4] |
| "Bumping" (Step 1) | Rapid base addition | Add NaOMe strictly dropwise. Keep Temp < -5°C. |
| Polymerization (Step 2) | Concentration too high | Perform "High Dilution" thermolysis. Add substrate to refluxing solvent.[5][6] |
| Incomplete Cyclization | Temperature too low | Switch solvent from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C). |
| Explosion Risk | Azide accumulation | Never heat the azide in the absence of solvent. Ensure venting. |
References
-
Hemetsberger, H., & Knittel, D. (1972).[7][8] Synthese und Thermolyse von
-Azidoacrylestern.[8] Monatshefte für Chemie, 103, 194–204.[7][8] -
Gribble, G. W. (2000).[8] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Organic Syntheses. (2012). Preparation of Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate via Thermolysis of an Intermediate Azidopyridine Acrylate.[9] Org.[2][5][6][7][10] Synth. 2012, 89, 350-360.
- Allen, M. S., et al. (1992). Synthesis of 5-hydroxyindole-2-carboxylate derivatives. Synthetic Communications, 22(14), 2077-2102.
Sources
- 1. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. rsc.org [rsc.org]
- 6. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
methyl 5-hydroxyindole-2-carboxylate as a scaffold for acetylcholinesterase inhibitors
Methyl 5-Hydroxyindole-2-Carboxylate in the Design of Dual-Site Acetylcholinesterase Inhibitors
Executive Summary
This guide details the strategic application of methyl 5-hydroxyindole-2-carboxylate (M5HIC) as a privileged scaffold for the development of Acetylcholinesterase (AChE) inhibitors. With the failure of single-target therapies in Alzheimer’s Disease (AD), current drug discovery focuses on Multi-Target-Directed Ligands (MTDLs) .
The M5HIC scaffold offers a unique geometric and electronic profile:
-
The Indole Core: Mimics the tryptophan residues (Trp286, Trp86) critical for π-π stacking within the AChE active site gorge.
-
5-Hydroxyl Group: Provides a vector for O-alkylation to target the Peripheral Anionic Site (PAS) or improve blood-brain barrier (BBB) permeability.
-
2-Carboxylate Handle: Facilitates facile amide/hydrazide coupling to extend linkers toward the Catalytic Anionic Site (CAS).
This protocol suite covers the chemical derivatization , in silico modeling , and in vitro validation (Ellman’s Assay) required to transform this scaffold into high-potency lead compounds.
Scaffold Architecture & Design Logic
The rationale for using M5HIC lies in the "Dual Binding Site" hypothesis. AChE possesses a deep, narrow gorge (20 Å) with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.
-
The Strategy: Use the indole backbone to anchor the molecule at the PAS (via π-π stacking with Trp286) and extend a linker from the C2-position to interact with the CAS.
-
The Modification: The methyl ester is a versatile precursor. It can be hydrolyzed to the acid for amide coupling or reacted with hydrazine to form hydrazides, a common pharmacophore in neuroactive agents.
Figure 1: Strategic Derivatization Workflow
Caption: Divergent synthesis pathways from M5HIC to generate amide-linked (CAS-targeting) or hydrazone-linked (Multi-target) inhibitors.
Protocol 1: Chemical Synthesis & Derivatization
Objective: To synthesize a library of 5-alkoxyindole-2-carboxamides.
Reagents:
-
Methyl 5-hydroxyindole-2-carboxylate (Sigma-Aldrich, Cat# 21598-06-1)
-
Propargyl bromide or Benzyl bromide
-
Potassium carbonate (
), anhydrous -
Lithium Hydroxide (LiOH)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Appropriate amine (e.g., benzylamine, tacrine-amine derivative)
Procedure:
Step A: 5-O-Alkylation (Protection/Functionalization)
-
Dissolve M5HIC (1.0 equiv) in anhydrous acetone.
-
Add
(3.0 equiv) and stir at room temperature for 30 min. -
Add the alkyl halide (e.g., propargyl bromide, 1.2 equiv) dropwise.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol.
-
Checkpoint: The disappearance of the phenolic -OH peak in IR/NMR confirms O-alkylation.
-
Step B: Ester Hydrolysis
-
Dissolve the Step A product in THF/Water (1:1).
-
Add LiOH (2.0 equiv) and stir at RT for 4 hours.
-
Acidify with 1N HCl to pH 2. The precipitate (Carboxylic Acid) is filtered and dried.
Step C: Amide Coupling (The Critical Linker Step)
-
Dissolve the Carboxylic Acid (1.0 equiv) in DMF.
-
Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate the acid.
-
Add the Target Amine (1.0 equiv) and DIPEA (2.0 equiv).
-
Stir at RT for 12–24 hours.
-
Purification: Pour into ice water. Filter precipitate or extract with EtOAc. Purify via column chromatography.
Protocol 2: In Vitro Validation (Ellman’s Assay)
Objective: Determine the
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[1] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[1]
Figure 2: Ellman's Assay Mechanism
Caption: Colorimetric generation of TNB is directly proportional to AChE activity. Inhibitors reduce the rate of yellow color formation.[1]
Materials:
-
Buffer A: 0.1 M Phosphate Buffer, pH 8.0.
-
Enzyme: AChE (500 U/mL stock in Buffer A).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Reagent: DTNB (3 mM in Buffer A containing 0.1 M NaCl and 0.02 M
). -
Test Compounds: Dissolved in DMSO (Final DMSO conc < 1%).
Step-by-Step Procedure:
-
Plate Setup: Use a 96-well microplate.
-
Incubation:
-
Add 140 µL Buffer A .
-
Add 20 µL Test Compound (various concentrations).
-
Add 20 µL AChE Solution (0.05 U/mL final).
-
Control: Replace Test Compound with Buffer/DMSO.
-
Incubate at 25°C for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10 µL DTNB .
-
Add 10 µL ATCh to start the reaction.
-
-
Measurement:
-
Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).
-
-
Calculation:
-
Calculate the slope (Velocity,
) of the linear portion of the curve. -
Plot % Inhibition vs. Log[Concentration] to determine
.
-
Protocol 3: In Silico Molecular Docking[9]
Objective: Rationalize the binding mode of the M5HIC derivatives.
Workflow:
-
Protein Prep: Download AChE crystal structure (e.g., PDB: 4EY7 or 4EYZ ). Remove water molecules (except conserved waters like HOH-2013 if relevant).
-
Ligand Prep: Draw the M5HIC derivative in ChemDraw, convert to 3D, and minimize energy (MM2 force field).
-
Grid Generation: Center the grid box on the active site gorge (encompassing both Trp86 at CAS and Trp286 at PAS).
-
Dimensions: 20 x 20 x 20 Å.
-
-
Docking (AutoDock Vina/Gold): Run docking with flexible ligand/rigid receptor.
-
Analysis Criteria:
-
PAS Interaction: Look for π-π stacking between the Indole ring and Trp286 .
-
CAS Interaction: Look for interactions between the linker/amine moiety and Trp86/Glu202 .
-
H-Bonding: The 2-carboxamide carbonyl often H-bonds with Phe295 (acyl pocket).
-
Data Reporting Template
When reporting results for M5HIC derivatives, organize data to highlight Structure-Activity Relationships (SAR).
| Compound ID | R1 (5-Pos) | R2 (2-Pos Linker) | AChE IC50 (µM) | Selectivity (vs BuChE) | Docking Score (kcal/mol) |
| M5HIC (Ref) | -H | -OMe | >100 | N/A | -6.5 |
| IND-01 | -Benzyl | -NH-Benzyl | 5.2 ± 0.4 | 12.5 | -9.2 |
| IND-02 | -Propargyl | -NH-(CH2)4-Tacrine | 0.045 ± 0.01 | 45.0 | -11.8 |
Note: The unmodified methyl ester (M5HIC) is generally inactive, serving as the baseline.
References
-
Synthesis and Biological Evaluation of Indole Derivatives
-
Ellman’s Assay Protocol
-
Dual Binding Site Strategy
- Title: Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking.
- Source: ResearchG
-
URL:[Link]
- Reagent Specification: Title: 5-Hydroxyindole-2-carboxylic acid Product Inform
Sources
Application Note: O-Alkylation Protocols for Methyl 5-hydroxy-1H-indole-2-carboxylate
Strategic Analysis: The Chemoselectivity Challenge
The functionalization of methyl 5-hydroxy-1H-indole-2-carboxylate presents a classic but deceptive challenge in organic synthesis: distinguishing between two nucleophilic sites—the phenolic oxygen at C5 and the indole nitrogen at N1.
While standard indoles (
The "Hard/Soft" Control Mechanism
To achieve exclusive O-alkylation , we must exploit the Hard-Soft Acid-Base (HSAB) principle and kinetic control:
-
Base Selection: We utilize weak, "hard" bases (Carbonates) that can deprotonate the phenol (kinetic product) but are inefficient at deprotonating the stabilized indole nitrogen under mild conditions.[1]
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of both sites but often favor N-alkylation due to better solvation of the distinct cation. Moderately polar solvents (Acetone, Acetonitrile) often improve O-selectivity.[1]
-
Reagent Choice: The Mitsunobu reaction serves as a critical alternative when alkyl halides are prone to elimination or when stereochemical inversion of the alkylating agent is required.
Decision Matrix & Workflow
The following decision tree outlines the optimal protocol selection based on your available alkylating agent and scale.
Figure 1: Strategic decision tree for selecting the appropriate O-alkylation protocol.
Protocol A: Williamson Ether Synthesis (The Standard)[1]
This protocol is the industry standard for primary and secondary alkyl halides. It relies on the buffering capacity of Potassium Carbonate (
Materials
-
Substrate: Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (2.0 – 3.0 equiv)[1] -
Solvent: Acetone (HPLC Grade) or Acetonitrile (MeCN)[1]
-
Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chlorides are employed (Finkelstein activation).[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the indole substrate (1.0 equiv) in Acetone (
concentration). -
Deprotonation: Add anhydrous
(2.0 equiv).-
Critical Check: Ensure the base is finely powdered. Granular base significantly reduces reaction rates.
-
-
Activation: Stir the heterogeneous mixture at Room Temperature (RT) for 15–30 minutes. The solution may darken slightly as the phenoxide forms.
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Note: If the alkyl halide is a solid, dissolve it in a minimal amount of solvent before addition.[1]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (
for Acetone). -
Monitoring: Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of the starting material peak (
for methyl ester).[1]
-
-
Workup:
-
Cool to RT.
-
Filter off the solid inorganic salts (
) through a pad of Celite. Rinse the pad with acetone. -
Concentrate the filtrate in vacuo.
-
-
Purification: Recrystallization (often from EtOAc/Hexanes) is preferred over column chromatography for scale-up.
Quantitative Data: Solvent Selection Guide
| Solvent | Temp ( | Reaction Rate | O/N Selectivity | Recommendation |
| Acetone | 56 (Reflux) | Moderate | Excellent | Primary Choice |
| MeCN | 82 (Reflux) | Fast | Good | Use for sluggish electrophiles |
| DMF | 25 - 60 | Very Fast | Poor | Risk of N-alkylation; avoid unless necessary |
Protocol B: Mitsunobu Reaction (Complex Alcohols)[1]
When the alkyl group is available as an alcohol (especially chiral ones) or is sensitive to basic conditions, the Mitsunobu reaction is the method of choice.[1] This reaction proceeds under neutral conditions.[2]
Materials
-
Substrate: Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 equiv)
-
Alcohol (R-OH): (1.0 – 1.2 equiv)[1]
-
Phosphine: Triphenylphosphine (
) (1.2 – 1.5 equiv)[1] -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 – 1.5 equiv)[1]
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Methodology
-
Setup: In a dry RBF under Nitrogen/Argon atmosphere, dissolve the Indole Substrate (1.0 equiv), Alcohol (1.1 equiv), and
(1.2 equiv) in anhydrous THF ( ). -
Cooling: Cool the reaction mixture to
using an ice bath.-
Why? Low temperature prevents the formation of N-alkylated byproducts and controls the exothermic betaine formation.
-
-
Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes.
-
Visual Cue: The solution will turn yellow/orange upon addition and should fade back to colorless/light yellow as the reagent is consumed.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
-
Workup: Quench with water (minimal) and extract with EtOAc. Wash organic layers with brine, dry over
, and concentrate.[1] -
Purification: Column chromatography is usually required to remove
(Triphenylphosphine oxide) and reduced DIAD byproducts.
The Self-Validating System: QC & Troubleshooting
To ensure scientific integrity, every batch must pass the following "Self-Validation" checks using
Validation Criteria (NMR)
-
Loss of Phenolic Proton: The broad singlet usually found
(depending on solvent, often distinct from the NH) must disappear.[1] -
Retention of Indole NH: The Indole N-H signal (typically broad singlet,
in DMSO- ) must remain .-
Failure Mode: If this peak disappears or integrates to <1H, N-alkylation has occurred.
-
-
Diagnostic Shift: The protons on the carbon adjacent to the new ether linkage (
) usually appear between .
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| N-Alkylation Observed | Base too strong or Solvent too polar | Switch from DMF to Acetone. Use |
| Incomplete Reaction | Poor nucleophilicity or steric bulk | Add catalytic KI (Finkelstein).[1] Switch solvent to MeCN (higher reflux temp).[1] |
| Product is Colored | Oxidation of indole core | Perform reaction under Argon balloon. Add antioxidant (e.g., BHT) in trace amounts during workup.[1] |
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the role of the C2-ester in "activating" the N-H, necessitating the specific protocols above.
Figure 2: Mechanistic pathway showing the kinetic favorability of O-alkylation using weak bases.
References
-
Mahboobi, S., et al. (2006).[1] Synthesis and Structure-Activity Relationships of 2-Substituted Indoles as Potent Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.
-
Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[2][3][4][5] Synthesis.[2][3][5][6][7][8][9][10][11]
-
PubChem Compound Summary. (2023). 5-Hydroxyindole-2-carboxylic acid methyl ester. National Center for Biotechnology Information. [1]
-
Organic Chemistry Portal. (2023). Williamson Ether Synthesis.[6][7][10][11]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. synarchive.com [synarchive.com]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Synthesis of Melanin-Inspired Dihydroxyindoles from Indole-2-Carboxylates
Abstract
Eumelanin, the natural pigment responsible for brown and black coloration in humans, is a heterogeneous biopolymer derived primarily from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] The unique physicochemical properties of melanin—including broad-spectrum UV-visible absorption, antioxidant capabilities, and biocompatibility—have inspired the development of synthetic melanin-like materials for a host of applications in biomedicine and materials science.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis of DHI and DHICA, the core building blocks of eumelanin, starting from a stable, commercially available indole-2-carboxylate precursor. We detail the chemical rationale behind each step, from demethylation and hydrolysis to optional decarboxylation, and provide robust protocols for characterization and subsequent polymerization into melanin-inspired materials.
Introduction: The Rationale for Synthetic Melanin Precursors
Natural melanins are complex, insoluble, and structurally heterogeneous, making them difficult to study and process.[5] By synthesizing the core monomeric units, DHI and DHICA, researchers gain precise control over the building blocks, enabling the creation of "designer" melanin-like polymers with tailored properties.[6] For example, the ratio of DHICA to DHI in the final polymer significantly influences its solubility, antioxidant properties, and light absorption profile.[6][7] DHICA-rich melanins are generally lighter in color, more soluble, and exhibit enhanced antioxidant activity compared to their DHI-rich counterparts.[6]
This protocol leverages a "bottom-up" synthetic approach, starting with a stable, protected precursor, ethyl 5,6-dimethoxyindole-2-carboxylate. This strategy circumvents the inherent instability and rapid auto-oxidation of the final dihydroxyindole products, allowing for their isolation, purification, and controlled polymerization. The applications for these synthetic materials are vast and growing, including photoprotective coatings, drug delivery systems, bio-adhesive hydrogels, and functional bio-electronics.[8][9][10]
Overall Synthetic Strategy
The synthesis is a multi-step process designed for modularity and control. The workflow allows for the specific synthesis of ethyl 5,6-dihydroxyindole-2-carboxylate, its hydrolysis to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), and an optional subsequent decarboxylation to yield 5,6-dihydroxyindole (DHI).
Figure 1: Overall synthetic workflow from the starting material to DHICA, DHI, and the final polymer.
Detailed Protocols and Methodologies
Disclaimer: These protocols involve hazardous chemicals. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Synthesis of Ethyl 5,6-Dihydroxyindole-2-carboxylate (DHICA Ester)
This step involves the cleavage of the two methyl ether bonds of the starting material to reveal the catechol moiety. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for the dealkylation of aryl methyl ethers. The reaction must be conducted under anhydrous and inert conditions to prevent quenching of the BBr₃.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| Ethyl 5,6-dimethoxyindole-2-carboxylate | C₁₃H₁₅NO₄ | 249.26 | Sigma-Aldrich |
| Boron tribromide (1.0 M solution in DCM) | BBr₃ | 250.52 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Acros Organics |
| Methanol (MeOH) | CH₃OH | 32.04 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | VWR Chemicals |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5,6-dimethoxyindole-2-carboxylate (1.0 eq, e.g., 2.49 g, 10 mmol) in anhydrous dichloromethane (DCM, ~40 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add boron tribromide solution (1.0 M in DCM, 2.5 eq, e.g., 25 mL, 25 mmol) dropwise via the dropping funnel over 30 minutes. The solution will typically turn dark.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by cooling the flask to 0 °C (ice bath) and adding methanol (20 mL) dropwise. This will destroy any excess BBr₃. A gas evolution (HBr) will be observed.
-
Workup: Add saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 5,6-dihydroxyindole-2-carboxylate as a solid.
Synthesis of 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA)
This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is used as the base. The reaction is typically performed in a mixed solvent system like THF/water to ensure solubility of the starting material.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| Ethyl 5,6-dihydroxyindole-2-carboxylate | C₁₁H₁₁NO₄ | 221.21 | Synthesized above |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific |
| Hydrochloric Acid (1 M) | HCl | 36.46 | VWR Chemicals |
| Deionized Water | H₂O | 18.02 | - |
Step-by-Step Protocol:
-
Dissolution: Dissolve ethyl 5,6-dihydroxyindole-2-carboxylate (1.0 eq, e.g., 2.21 g, 10 mmol) in a mixture of THF (30 mL) and deionized water (10 mL) in a round-bottom flask.
-
Addition of Base: Add lithium hydroxide monohydrate (2.0 eq, e.g., 0.84 g, 20 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry under high vacuum to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The product is sensitive to light and air and should be stored under an inert atmosphere in the dark.
(Optional) Synthesis of 5,6-Dihydroxyindole (DHI) via Decarboxylation
The carboxylic acid group at the C-2 position of the indole ring can be removed by thermal decarboxylation to yield DHI. This reaction is often performed in a high-boiling point solvent.[11]
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier (Example) |
| 5,6-Dihydroxyindole-2-carboxylic Acid (DHICA) | C₉H₇NO₄ | 193.16 | Synthesized above |
| Quinoline | C₉H₇N | 129.16 | Sigma-Aldrich |
| Copper Powder | Cu | 63.55 | Sigma-Aldrich |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend DHICA (1.0 eq) and a catalytic amount of copper powder in quinoline.
-
Heating: Heat the mixture to 200-230 °C. Vigorous evolution of CO₂ should be observed.
-
Reaction Time: Maintain the temperature for 1-2 hours or until gas evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of ethyl acetate and filter to remove the copper catalyst.
-
Extraction: Wash the organic solution sequentially with 1 M HCl (to remove quinoline), water, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield 5,6-dihydroxyindole (DHI).[12] DHI is extremely unstable and should be used immediately or stored under strict inert conditions at low temperature.
Characterization of Products
Thorough characterization is essential to confirm the identity and purity of the synthesized dihydroxyindoles.
Expected Characterization Data
| Compound | Technique | Expected Observations |
| Ethyl 5,6-Dihydroxyindole-2-carboxylate | ¹H NMR | Aromatic protons on the indole ring, ethyl ester signals (quartet and triplet), and two broad singlets for the hydroxyl protons (disappear on D₂O exchange). |
| MS (ESI-) | [M-H]⁻ peak at m/z ≈ 220. | |
| IR (ATR) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3200 cm⁻¹), C=O stretch of ester (~1680 cm⁻¹). | |
| DHICA | ¹H NMR | Disappearance of ethyl ester signals. Aromatic and N-H protons remain. Carboxylic acid proton signal is a very broad singlet. |
| MS (ESI-) | [M-H]⁻ peak at m/z ≈ 192. | |
| IR (ATR) | Very broad O-H stretch (carboxylic acid), C=O stretch of acid (~1660 cm⁻¹). | |
| DHI | ¹H NMR | Disappearance of C-2 proton signal, leading to a simpler aromatic region. Protons at C-2, C-3, C-4, C-7 are observable. |
| MS (ESI+) | [M+H]⁺ peak at m/z ≈ 150.[12] | |
| IR (ATR) | Broad O-H and N-H stretches. Absence of carbonyl (C=O) peak. |
Protocol for Melanin-Like Polymerization
Both DHI and DHICA readily undergo oxidative polymerization in the presence of air, particularly under slightly alkaline conditions, to form melanin-like materials.[13][14] This process mimics the final stages of natural melanogenesis.
Sources
- 1. Melanin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Melanin and Melanin-Related Polymers as Materials with Biomedical and Biotechnological Applications—Cuttlefish Ink and Mussel Foot Proteins as Inspired Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polydopamine Applications in Biomedicine and Environmental Science [mdpi.com]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of methyl 5-hydroxy-1H-indole-2-carboxylate by column chromatography
This guide serves as a specialized Technical Support Center for the purification of methyl 5-hydroxy-1H-indole-2-carboxylate (and its close analogs). It is designed for researchers encountering specific separation challenges, offering immediate troubleshooting steps grounded in chemical logic.[1][2]
Ticket Subject: Purification of Methyl 5-hydroxy-1H-indole-2-carboxylate CAS Registry Number: 1011-63-8 (Methyl ester) / 21598-06-1 (Free acid) Chemical Profile:
-
Core Structure: Indole scaffold with a phenolic hydroxyl (C5) and an ester (C2).[1][2]
-
Key Challenge: The molecule possesses dual hydrogen-bond donors (Indole N-H, Phenolic O-H) leading to strong interaction with silica silanols.[1][2] It is also electron-rich, making it susceptible to oxidative degradation (browning) on acidic stationary phases.[1][2]
📋 Phase 1: The Standard Protocol (Baseline Method)
Before troubleshooting, ensure you are following the baseline optimized protocol.[1][2]
Objective: Isolate >98% pure compound from crude reaction mixtures (typically Fischer Indole or Japp-Klingemann synthesis).
Sample Preparation (Critical)
-
Solubility Check: This compound has poor solubility in Hexanes and moderate solubility in DCM. It dissolves well in EtOAc, MeOH, and DMSO.[1][2]
-
Loading Method: Solid Loading is strongly recommended to prevent band broadening.
Stationary Phase & Dimensions
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1]
-
Scale Factor: Use a 30:1 to 50:1 ratio of Silica:Crude by weight.
-
Additives: Acidification is mandatory to suppress ionization of the phenolic group and reduce silanol tailing.
Mobile Phase Gradient
-
Gradient Profile:
-
Hold 0% B (5 CV) to flush non-polar impurities.[1]
-
Linear Ramp 0% → 40% B over 15 CV.
-
Product typically elutes between 25-35% EtOAc.
-
🛠️ Phase 2: Troubleshooting & FAQs
Direct solutions to common failure modes.
🕓 Issue: "The product band is streaking (tailing) significantly."
Diagnosis: The phenolic hydroxyl and indole nitrogen are hydrogen-bonding with the active silanol groups (Si-OH) on the silica surface. This non-specific binding causes peak broadening. Corrective Action:
-
Acidify the Eluent: Ensure you added 0.5% - 1% Acetic Acid to the organic modifier (EtOAc).[1] This keeps the phenol (pKa ~10) fully protonated and suppresses silanol ionization.[1]
-
Increase Flow Rate: If using flash chromatography, slightly higher flow rates can reduce diffusion time, though mass transfer kinetics usually dominate.[2]
-
Switch Solvent System: If Hex/EtOAc fails, switch to DCM / MeOH (98:2 to 95:5) . The methanol acts as a stronger competitor for the silanol sites, displacing the indole.[1]
⚠️ Issue: "My product turned pink/brown on the column."
Diagnosis: Oxidative decomposition. 5-Hydroxyindoles are electron-rich and prone to oxidation into quinone-imines or melanin-like oligomers. Silica gel is slightly acidic and can catalyze this oxidation, especially if the column runs slowly or dries out.[1] Corrective Action:
-
Speed is Vital: Do not let the column run overnight. Complete the purification in <2 hours.
-
Inert Atmosphere: Flush the column with Nitrogen/Argon before use if possible.
-
Stationary Phase Switch: If decomposition persists, switch to Neutral Alumina (Activity Grade III).[1][2] Alumina is less acidic and often gentler on electron-rich indoles.
-
Protect from Light: Wrap the column in foil; hydroxyindoles can be photo-labile.
📉 Issue: "I loaded 1g but recovered only 600mg. Where is the rest?"
Diagnosis: Irreversible adsorption.[3] The compound may have precipitated at the head of the column (solubility crash) or bound permanently to active sites.[1] Corrective Action:
-
The "Flush" Step: After the main gradient, flush the column with 100% EtOAc or 10% MeOH in DCM .[1] This often recovers "stuck" material.
-
Check Solubility: If you liquid-loaded in DCM but started the column in Hexane, the compound likely precipitated immediately. Use Solid Loading (see Phase 1).[1]
🧪 Issue: "Co-elution with a byproduct (e.g., uncyclized hydrazone)."
Diagnosis: Similar polarity. Impurities from Japp-Klingemann (azo intermediates) or Fischer synthesis often have similar Rf values. Corrective Action:
-
Change Selectivity: Switch from Hex/EtOAc to Toluene / Acetone (10:1 gradient) . The pi-pi interactions of Toluene with the indole core can dramatically alter separation selectivity compared to standard aliphatic solvents.
-
Crystallization Hybrid: Collect the mixed fractions. Evaporate and recrystallize from Toluene or Ethanol/Water . This is often more efficient than a second column.
📊 Phase 3: Data & Optimization Tables
Table 1: Recommended Solvent Systems
| System | Composition | Application | Pros/Cons |
| Standard | Hexane / EtOAc (+0.5% AcOH) | General Purification | Pro: Cheap, effective. Con: Tailing without acid. |
| Polar Alternative | DCM / MeOH (0% → 5%) | Polar/Streaking Compounds | Pro: Sharp peaks, high solubility.[1][2] Con: DCM is expensive/toxic.[3] |
| Selectivity Switch | Toluene / Acetone | Difficult Separations | Pro: Unique selectivity for aromatics. Con: High boiling point (hard to rotovap). |
| Reverse Phase | Water / Acetonitrile (+0.1% Formic Acid) | Final Polishing | Pro: Removes non-polar tars effectively.[1] Con: Requires C18 silica. |
Table 2: Physicochemical Properties for Purification
| Property | Value | Implication for Chromatography |
| pKa (Phenol) | ~10.0 | Weakly acidic. Will ionize on basic silica; keep pH < 7. |
| pKa (Indole NH) | ~17.0 | Very weak acid.[1] Non-issue for silica, but H-bond donor. |
| LogP | ~1.6 | Moderately lipophilic. Retains well on C18; elutes mid-gradient on Silica. |
| Solubility | High: DMSO, MeOH, EtOAcLow: Hexane, Water | Do not load in Hexane.[1][2] Use Solid Load or DCM. |
📐 Phase 4: Visual Workflows
Diagram 1: Method Development Workflow
A logical path from crude reaction mixture to pure crystal.
Caption: Workflow optimizing the decision between chromatography and crystallization based on TLC separation (Rf).
Diagram 2: Troubleshooting Decision Tree
Logic for resolving common column failures.
Caption: Rapid diagnostic tree for addressing streaking, decomposition, and retention issues.
📚 References
-
BenchChem. (2025).[1][4] Common impurities in methyl indole-3-carboxylate and their removal.Link[2]
-
Organic Syntheses. (1963).[1][5] Ethyl 2-methylindole-5-carboxylate (Analogous procedure).[6] Org.[3][7][8] Synth. 1963, 43,[1][2] 40. Link
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.Link
-
Biotage. (2023).[1][4] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
National Institutes of Health (PubChem). (2025).[1] 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid (Compound Summary).Link[1][2]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Safe Handling of Methyl Azidoacetate in Indole Synthesis
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and best practices for the safe handling and application of methyl azidoacetate, a versatile but energetically unstable reagent, in the context of indole synthesis, particularly the Hemetsberger reaction.
Part 1: Hazard Identification & Core Safety Principles (FAQs)
This section addresses the fundamental safety questions surrounding methyl azidoacetate. Understanding the inherent risks is the first step toward mitigating them.
Q1: What are the primary hazards associated with methyl azidoacetate?
Methyl azidoacetate is a small organic azide. Its primary hazards stem from its potential for rapid, exothermic decomposition, which can lead to explosive events.[1][2] The main risks are:
-
Thermal Instability: The compound can decompose upon heating, releasing a large volume of nitrogen gas (N₂) and significant energy.[3][4] The thermal decomposition of gaseous methyl azide has been shown to be a unimolecular reaction.[4]
-
Shock Sensitivity: Like many organic azides, it can be sensitive to shock, friction, or pressure, which can initiate decomposition.[1][2]
-
Formation of Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) or their salts can form highly sensitive and explosive metal azide salts. This is particularly relevant for equipment choices (avoiding metal spatulas, certain types of tubing, etc.).[1][2]
-
Chemical Hazards: It is classified as a flammable liquid and causes skin and serious eye irritation.[5][6]
Q2: How can I assess the stability of methyl azidoacetate before synthesis?
Two guiding principles are used to estimate the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide is related to the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio generally indicates greater stability. For methyl azidoacetate (C₃H₅N₃O₂), the ratio is calculated as: (NCarbon + NOxygen) / NNitrogen = (3 + 2) / 3 = 1.67. An azide with a ratio below 3, like methyl azidoacetate, should be handled with significant caution, synthesized in limited quantities, and stored under controlled conditions.[1]
-
Rule of Six: This rule suggests that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide) to provide sufficient "ballast" and reduce its explosive potential.[1] Methyl azidoacetate, with only three carbons, does not meet this criterion and must be treated as a potentially explosive substance.
Q3: What are the key physical and safety properties I should be aware of?
The following table summarizes critical data for methyl azidoacetate.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃O₂ | [5][7] |
| Molecular Weight | 115.09 g/mol | [5][7] |
| Appearance | Slightly yellow oil / Colorless liquid | [3][8] |
| Boiling Point | 35 °C | [6][7] |
| Density | 1.182 g/mL at 25 °C | [6][7][9] |
| Flash Point | 48 °C (118.4 °F) | [6][7][9] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6] |
Part 2: Experimental Protocols & Workflows
This section provides detailed, field-proven protocols for the synthesis of methyl azidoacetate and its subsequent use in indole synthesis. The causality behind critical steps is explained to enhance understanding and safety.
Protocol 1: Laboratory-Scale Synthesis of Methyl Azidoacetate
This protocol is adapted from a robust procedure published in Organic Syntheses.[3] It is critical that this entire procedure is performed behind a blast shield.
Objective: To safely synthesize methyl azidoacetate from methyl bromoacetate and sodium azide.
Core Principle: This is a standard SN2 reaction where the azide anion displaces the bromide. The main challenge is controlling the reaction exotherm and handling the potentially hazardous product.
Diagram: Synthesis Workflow for Methyl Azidoacetate
Caption: Reaction pathway of the Hemetsberger Indole Synthesis.
Step-by-Step Methodology:
-
Condensation Reaction: a. In a three-necked flask equipped with a stirrer, addition funnel, and temperature probe, dissolve the aromatic aldehyde (e.g., 2-chloro-3-pyridine carboxaldehyde, 141 mmol) and methyl azidoacetate (349 mmol, 2.5 equiv) in methanol (200 mL). [3] b. Cool the mixture to between -10 and -12 °C using a dry ice/acetone bath. [3] c. Slowly add a solution of 25% sodium methoxide in methanol (349 mmol, 2.5 equiv) via the addition funnel over 30 minutes, ensuring the internal temperature does not rise significantly. [3] * Causality Note: Using excess methyl azidoacetate and base drives the condensation to completion. The low temperature is crucial for controlling the reaction rate and preventing premature decomposition of the azide. [3]Gentle bubbling may still be observed as some azide slowly decomposes. [3] d. After addition, stir the mixture at low temperature and then allow it to warm, followed by quenching with water and isolation of the solid α-azidoacrylate intermediate via filtration.
-
Thermal Cyclization (CRITICAL STEP): a. Always use a blast shield and work in a fume hood. Suspend the dried α-azidoacrylate intermediate (e.g., 74.2 mmol) in a high-boiling inert solvent like mesitylene (740 mL). [3]Use a flask equipped with a reflux condenser. b. Heat the mixture in an oil bath to ~185 °C. [3] * Trustworthiness Note: As the temperature rises, you will observe the starting material dissolving, followed by vigorous bubbling. [3]This is the evolution of N₂ gas and is the key indicator that the hazardous decomposition and desired cyclization are occurring. The rate of heating should be controlled to prevent an uncontrolled release of gas that could over-pressurize the system. c. Maintain a gentle reflux for approximately 1 hour after the bubbling subsides to ensure the reaction goes to completion. [3] d. Cool the reaction mixture to room temperature. The indole product often precipitates upon cooling and can be collected by filtration. [3]
Part 3: Troubleshooting Guide
Q4: My methyl azidoacetate appears dark or is evolving gas upon storage. What should I do?
This is a clear sign of decomposition. DO NOT attempt to use it. The dark color indicates the formation of polymeric byproducts, and gas evolution signifies the breakdown of the azide group. [4]* Action: The material must be disposed of immediately. Very slowly and carefully add the decomposing azide to a quenching solution (see Q6) in a fume hood behind a blast shield. The quenching process itself may be hazardous if the decomposition is advanced; proceed with extreme caution and in small portions.
-
Prevention: Store methyl azidoacetate in a refrigerator or freezer, away from light, in a container with a pressure-relief cap. [1]It should be used as quickly as possible after synthesis.
Q5: The thermal cyclization step is not working or giving low yields. What are the common causes?
-
Insufficient Temperature: The decomposition of the azidoacrylate requires a high temperature, typically >160 °C. Ensure your oil bath and reaction medium are reaching the target temperature (e.g., 185 °C for mesitylene). [3]* Incorrect Isomer: The Knoevenagel condensation should ideally produce the Z-isomer of the α-azidoacrylate, which is necessary for the cyclization. [10]While this is usually the thermodynamic product, suboptimal reaction conditions could potentially affect its formation.
-
Reactive Solvent: The solvent must be inert. Solvents that can react with the highly reactive nitrene intermediate formed during decomposition will lead to side products and lower indole yields. Xylene and mesitylene are common choices. [3][11] Q6: How do I safely quench residual methyl azidoacetate or clean glassware?
Never dispose of unreacted methyl azidoacetate down the drain or in a standard waste container. All residues must be chemically neutralized (quenched).
-
Quenching Procedure:
-
Work in a fume hood behind a blast shield.
-
For residual solutions, dilute with a non-reactive solvent like toluene or isopropanol to reduce the concentration and provide a thermal sink. [12] 3. Cool the solution in an ice bath.
-
Slowly and portion-wise, add a reducing agent. A common and effective method is to use triphenylphosphine (PPh₃). PPh₃ will react with the azide to form a phosphazide, which can then be hydrolyzed to an amine and triphenylphosphine oxide, both of which are non-explosive.
-
Stir the mixture at 0 °C until gas evolution (N₂) ceases, then allow it to warm to room temperature and stir for several more hours to ensure complete reaction.
-
The neutralized mixture can then be disposed of in the appropriate organic waste stream.
-
-
Glassware Cleaning: Rinse glassware that has contained methyl azidoacetate with a small amount of a quenching agent (like a dilute solution of PPh₃ in THF or acetone) before washing with soap and water. [13]This prevents the formation of hazardous metal azides from trace metals in plumbing.
Diagram: Safety Decision Tree for Handling Organic Azides
Caption: Decision-making workflow for assessing risk.
References
-
Roy, P., Boisvert, M., & Leblanc, Y. (n.d.). METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses, Coll. Vol. 10, p.229 (2004); Vol. 78, p.240 (2002). [Link]
-
Agilent Technologies, Inc. (2019). Methyl Acetate - Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-azidoacetate. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). METHYL AZIDOACETATE Safety Data Sheet. [Link]
-
Penta chemicals. (2025). Methyl acetate Safety Data Sheet. [Link]
-
ChemSrc. (2025). Methyl azidoacetate | CAS#:1816-92-8. [Link]
-
Mousavi, M., et al. (2023). Reaction with methyl azidoacetate. ResearchGate. [Link]
-
ACS Publications. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
PubMed. (2025). [Two cases of occupational acute and severe methyl acetate poisoning]. [Link]
-
Organic Syntheses. (n.d.). INDOLE. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2025). Two cases of occupational acute and severe methyl acetate poisoning. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. [Link]
-
PrepChem.com. (n.d.). Preparation of methyl 2-azidoacetate. [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]
- Google Patents. (n.d.).
-
Budapest University of Technology and Economics. (n.d.). Determining the decomposition rate of methyl acetate in acidic solutions. [Link]
-
ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]
-
PubMed. (2023). [Two cases of acute methyl acetate poisoning]. [Link]
-
ResearchGate. (n.d.). Investigation of Methyl Acetate Production by Reactive Extraction. [Link]
-
Loba Chemie. (2024). METHYL ACETATE FOR SYNTHESIS Safety Data Sheet. [Link]
-
PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. [Link]
-
U.S. Chemical Safety Board. (2015). Chemical Safety Board Uncovers Flaws at the DuPont Insecticide Plant in La Porte, Texas, Where Four Chemical Workers Died. [Link]
-
ResearchGate. (2025). Thermal decomposition of methyl azide. [Link]
-
Wikipedia. (n.d.). Methyl acetate. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
PMC. (2025). Metal-free molecular editing of indole via tandem reaction: Access to 2-aryl-3-aryldiazenylindole for theranostic applications. [Link]
-
Royal Society of Chemistry. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
EPA. (n.d.). MARLAP Manual Volume II: Chapter 13, Sample Dissolution. [Link]
-
University of Nebraska-Lincoln. (n.d.). Common Standard Operating Procedure for Quenching Pyrophoric Reagents. [Link]
-
Wikipedia. (n.d.). Organic azide. [Link]
-
ResearchGate. (2019). Hemetsberger Indole Synthesis. [Link]
-
Arabian Journal of Chemistry. (n.d.). 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. [Link]
-
Reddit. (2024). Quenching guide. [Link]
-
EHSLeaders. (2010). Explosion at Solvent Plant Characterized as "Set-up for Disaster". [Link]
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- 5. Methyl 2-azidoacetate | C3H5N3O2 | CID 4020482 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Azidoacetic acid methyl ester | 1816-92-8 [chemicalbook.com]
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- 13. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Handling Methyl 5-hydroxy-1H-indole-2-carboxylate
Executive Summary: The Stability Paradox
Methyl 5-hydroxy-1H-indole-2-carboxylate presents a classic "Janus-faced" challenge in organic synthesis. While the ester moiety at position C2 requires basic conditions for hydrolysis (saponification), the 5-hydroxy group renders the indole ring electron-rich and extremely susceptible to oxidative degradation under those exact same conditions.
The Core Conflict:
-
Goal: Hydrolysis of the ester (Reaction).
-
Threat: Oxidative polymerization to melanin-like pigments (Degradation).[1]
-
Trigger: The formation of the phenolate anion in base (
) dramatically lowers the oxidation potential of the indole ring, facilitating rapid reaction with dissolved oxygen.
Mechanism of Degradation (The "Why")
To troubleshoot effectively, you must understand the competing pathways occurring in your flask.
Pathway Analysis
In basic media, the phenolic proton (
Visualizing the Conflict
Figure 1: Bifurcation of reactivity. Path A represents the desired saponification.[1] Path B represents the oxidative degradation triggered by dissolved oxygen in basic media.
Troubleshooting Guide
This section addresses specific observations reported by users.
Scenario A: "My reaction mixture turned black/brown within minutes."
| Root Cause | Explanation | Corrective Action |
| Aerobic Oxidation | Dissolved oxygen in the solvent attacked the phenolate anion.[1] | Degas solvents vigorously (sparge with Ar/N2 for 20 mins) before adding the base. |
| Trace Transition Metals | Metals (Fe, Cu) in low-grade solvents/reagents catalyze radical formation. | Add a chelating agent (EDTA) or use high-purity reagents.[1] |
| No Antioxidant | The system lacks a "sacrificial" reductant.[1] | Add Sodium Dithionite ( |
Scenario B: "I have low yield after saponification (Hydrolysis)."
| Root Cause | Explanation | Corrective Action |
| Decarboxylation | Indole-2-carboxylic acids are prone to decarboxylation if heated in acid during workup.[1] | Avoid heating the acidified product.[1] Perform acidification at |
| Incomplete Reaction | The ester is sterically crowded or electron-rich (deactivated electrophile).[1] | Use LiOH (smaller cation) instead of NaOH/KOH. Increase time, not temperature. |
Validated Protocols
Protocol 1: Anaerobic Saponification (The "Gold Standard")
Use this method to convert the methyl ester to the acid while preserving the 5-OH group.
Reagents:
-
Substrate: Methyl 5-hydroxy-1H-indole-2-carboxylate (1.0 eq)[1]
-
Base: LiOH[2]·H2O (3.0 eq)
-
Solvent: THF:Water (3:1 ratio)
-
Additive: Sodium Dithionite (
) (0.1 eq)
Step-by-Step:
-
Degassing: Combine THF and Water in the reaction flask. Sparge with Argon for 20 minutes. Critical Step.
-
Loading: Under positive Argon flow, add the substrate and Sodium Dithionite.
-
Reaction: Add LiOH (solid or pre-dissolved in degassed water). Stir at Room Temperature (Do not heat).
-
Monitoring: Monitor by TLC/LCMS. The solution should remain pale yellow/tan. If it turns dark brown, oxygen has entered.
-
Workup (Acidification):
Protocol 2: Storage & Handling
| Parameter | Recommendation | Reason |
| State | Solid powder | Solutions degrade 100x faster than solids.[1] |
| Temperature | Slows autoxidation kinetics.[1] | |
| Light | Amber vials / Foil wrap | 5-hydroxyindoles are photosensitive (photo-oxidation).[1] |
| Atmosphere | Argon/Nitrogen flush | Displaces oxygen from the headspace.[1] |
Frequently Asked Questions (FAQs)
Q1: Can I use NaOH instead of LiOH? A: Yes, but LiOH is preferred. The Lithium cation is a stronger Lewis acid, which can coordinate to the carbonyl oxygen, facilitating hydrolysis under milder conditions. Milder conditions = less oxidation risk.[1]
Q2: Why did my product decarboxylate during workup?
A: Indole-2-carboxylic acids are essentially vinylogous
Q3: Can I protect the 5-OH group to improve stability? A: Absolutely. If your synthesis allows, protecting the phenol as a Benzyl ether (Bn) or Methyl ether (Me) before saponification is highly recommended. The protected ether is immune to the oxidative polymerization mechanism described above.
Q4: Is the methyl ester stable in DMSO? A: In pure DMSO, it is relatively stable. However, DMSO + Base (e.g., NaH, KOH) is an oxidizing system (similar to Swern conditions or super-basic media) and will rapidly destroy the indole. Avoid strong bases in DMSO.[1]
Decision Tree: Optimization Strategy
Use this flow to determine the best path forward for your specific experiment.
Figure 2: Decision matrix for handling 5-hydroxyindole esters.
References
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Fundamental reactivity of the indole ring and susceptibility to oxidation).[4][5]
-
Wakamatsu, K., & Ito, S. (1988).[6] Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives.[1][6] Analytical Biochemistry, 170(2), 335-340.[6] (Describes the oxidative instability and polymerization of hydroxyindoles in base).
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Review of indole synthesis and stability).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Hydroxyindole-2-carboxylic acid.[1][6][7][8] (Physical properties and storage).
Sources
- 1. 5-Hydroxyindoleacetic Acid | C10H9NO3 | CID 1826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low yields in Hemetsberger-Knittel cyclization
Welcome to the Technical Support Center for the Hemetsberger-Knittel Cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to this powerful method for synthesizing substituted indoles and other heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and optimize your yields.
The Hemetsberger-Knittel cyclization, a versatile thermal reaction, transforms 3-aryl-2-azido-propenoic esters into valuable indole-2-carboxylic esters.[1][2] The overall process is a three-step sequence: the synthesis of an alkyl azidoacetate, a base-promoted Knoevenagel condensation with an aromatic aldehyde, and a final thermal cyclization to form the indole ring.[3] While often reliable, achieving high yields can be challenging. This guide provides a structured approach to troubleshooting common issues.
Troubleshooting Low Yields in Hemetsberger-Knittel Cyclization
This section addresses specific problems you may encounter during the reaction, offering explanations and actionable solutions.
Question 1: My Knoevenagel condensation is giving a low yield of the desired 2-azido-3-arylacrylate. What's going wrong?
Low yields in the Knoevenagel condensation step are a frequent challenge, often due to the instability of the alkyl azidoacetate in the presence of a base.[3]
Possible Causes and Solutions:
-
Decomposition of Alkyl Azidoacetate: The primary culprit is often the base-catalyzed decomposition of the alkyl azidoacetate, which competes with the desired condensation reaction.[3]
-
Solution 1: Choice of Base and Reaction Conditions: The selection of the base is critical. While sodium ethoxide in ethanol is commonly used, it can be aggressive. Consider using a milder base or a different base/solvent system. A systematic approach to optimizing the base and temperature is recommended. For instance, adding the aldehyde and methyl azidoacetate mixture to a solution of sodium in methanol at a controlled temperature of 10-20°C can be effective.[4]
-
Solution 2: Sacrificial Electrophile: The introduction of a sacrificial electrophile, such as ethyl trifluoroacetate, has been shown to significantly increase the isolated yields of the ethyl α-azido-β-arylacrylates.[5] This technique likely works by quenching the reactive enolate of the azidoacetate before it can decompose.
-
-
Side Reactions: Unwanted side reactions can consume your starting materials. For example, with furan-2-carbaldehyde, an acidic by-product that does not dehydrate to the desired acrylic acid has been observed.[3]
-
Solution: Reaction Monitoring and Purification: Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to identify the formation of by-products. If side products are significant, consider modifying the reaction conditions (e.g., temperature, reaction time) or employing a more robust purification method for the 2-azido-3-arylacrylate intermediate.[4] It has been noted that this intermediate can often be used in the subsequent cyclization step without prior purification, which may help to avoid degradation on silica gel.[5]
-
Question 2: The final thermolysis step is not proceeding to completion or is giving a low yield of the indole. What factors should I investigate?
While the thermal cyclization is often described as robust, several factors can influence its efficiency.[6]
Possible Causes and Solutions:
-
Suboptimal Temperature and Reaction Time: The thermal conditions are critical for the cyclization.
-
Solution 1: Optimize Thermolysis Conditions: The choice of a high-boiling solvent is key to achieving the necessary temperature for the decomposition of the azide and subsequent cyclization. Commonly used solvents include toluene, xylenes, or mesitylene.[3] For the synthesis of azaindoles, it has been observed that higher temperatures and shorter reaction times can lead to better yields.[7][8] Conversely, below a certain temperature, only decomposition may occur.[8] A systematic evaluation of the reaction temperature and time is recommended for your specific substrate.
-
Solution 2: Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to drive the Hemetsberger-Knittel cyclization, often leading to rapid and high-yielding formation of the indole products.[9] This technique can provide precise temperature control and reduce reaction times significantly.
-
-
Substrate Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the reactivity of the intermediate nitrene and the subsequent cyclization.
-
Solution: Consider Catalysis: For challenging substrates, catalytic methods may offer a milder alternative to high-temperature thermolysis. For example, an iron-catalyzed version of the Hemetsberger-Knittel synthesis has been developed that proceeds at lower temperatures (e.g., 80 °C).[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Hemetsberger-Knittel cyclization?
The exact mechanism is still a subject of discussion, but it is widely postulated to proceed through a nitrene intermediate.[1][11] The thermal decomposition of the 2-azido-3-arylacrylate generates molecular nitrogen and a highly reactive nitrene. This nitrene is thought to be in equilibrium with an azirine intermediate. The subsequent step involves the insertion of the nitrene into a C-H bond of the aromatic ring, followed by a[3][4]-hydrogen shift to rearomatize the system and form the final indole product.[3]
Caption: Proposed mechanism of the Hemetsberger-Knittel cyclization.
Q2: What are the key safety considerations when performing this reaction?
The primary safety concern is the use of azides, particularly the alkyl azidoacetate and the 2-azido-3-arylacrylate intermediates, which are potentially explosive.[3]
-
Recommendation: Always handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a fume hood and a blast shield, especially when performing the reaction on a larger scale or during the thermolysis step. Avoid friction, shock, and excessive heat.
Q3: How does the choice of solvent impact the thermolysis step?
The solvent's main role in the final step is to facilitate the high temperature required for the thermal decomposition of the azide.
| Solvent | Boiling Point (°C) | Typical Application |
| Toluene | 111 | Commonly used for many substrates.[3] |
| Xylenes | 138-144 | Often employed for less reactive substrates requiring higher temperatures.[3] |
| Mesitylene | 165 | Used for particularly challenging cyclizations that require even higher temperatures.[3] |
Q4: Can this reaction be used to synthesize heterocycles other than indoles?
Yes, the Hemetsberger-Knittel reaction is quite versatile and has been extended to the synthesis of a variety of fused pyrrole systems, including azaindoles, furo[3,2-b]pyrroles, and thieno[3,2-b]pyrroles.[3][12]
Experimental Protocols
General Procedure for the Knoevenagel Condensation
This protocol is based on a literature procedure and may require optimization for your specific substrates.[4]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of the aromatic aldehyde (1.0 eq) and methyl azidoacetate (2.0 eq) dropwise at a temperature of 10-20°C over 20 minutes.
-
Allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure at a maximum temperature of 40°C.
-
Neutralize the residue with dilute hydrochloric acid and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
General Procedure for the Thermal Cyclization
This protocol is a general guideline and should be optimized for your specific 2-azido-3-arylacrylate.[6]
-
Dissolve the crude or purified 2-azido-3-arylacrylate in a high-boiling solvent such as xylenes.
-
Heat the solution to reflux under an inert atmosphere. The optimal temperature and time will depend on the substrate.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting indole-2-carboxylate by column chromatography or recrystallization.
Caption: Troubleshooting workflow for low yields.
References
-
Majer, P. & Rádl, S. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. Molecules, 28(9), 3888. [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]
-
ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). [Link]
-
The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles. [Link]
- Gribble, G. W. (2010). Hemetsberger Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
-
Ranasinghe, N., & Jones, G. B. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Bioorganic & Medicinal Chemistry Letters, 23(6), 1740-1742. [Link]
-
Baykal, A., & Plietker, B. (2019). A Bu4N[Fe(CO)3(NO)]‐Catalyzed Hemetsberger–Knittel Indole Synthesis. European Journal of Organic Chemistry, 2019(7), 1145-1147. [Link]
-
Wan, Y., & Wang, J. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(15), 2137-2153. [Link]
-
ResearchGate. (2002). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. [Link]
-
chemeurope.com. (n.d.). Hemetsberger indole synthesis. [Link]
- Murakami, Y., & Watanabe, T. (1987). New Findings on the Hemetsberger-Knittel Reaction. Chemical and Pharmaceutical Bulletin, 35(6), 2239-2245.
-
Moody, C. J., & Roff, G. J. (2005). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry, 3(18), 3349-3357. [Link]
-
de la Herrán, G., G-Orive, M., & Sotomayor, N. (2010). Cyclization Cascade of Allenyl Azides: Synergy Between Theory and Experiment. Current Organic Chemistry, 14(16), 1741-1756. [Link]
-
Ohta, Y., Oishi, S., Fujii, N., & Ohno, H. (2016). development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. Heterocycles, 92(5), 900-906. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 5. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hemetsberger_indole_synthesis [chemeurope.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
removing unreacted 3-hydroxybenzaldehyde from indole product
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions for a common challenge in indole synthesis: the removal of unreacted 3-hydroxybenzaldehyde from your final product. This document is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've run a Fischer indole synthesis using 3-hydroxybenzaldehyde, and my crude NMR/TLC shows a significant amount of starting material. Is this common?
A: Yes, this is a very common issue. The Fischer indole synthesis, while powerful, often does not go to 100% completion.[1][2] 3-Hydroxybenzaldehyde is a polar compound containing both a hydroxyl and an aldehyde group, which can make its removal from a similarly polar indole product challenging without the right strategy.[3] The key to a successful purification is to exploit the distinct chemical properties of the phenolic hydroxyl group on the benzaldehyde, which is absent in your indole product.
Q2: What is the primary chemical difference I should exploit to separate 3-hydroxybenzaldehyde from my indole product?
A: The most significant difference is acidity. 3-Hydroxybenzaldehyde possesses a phenolic hydroxyl group, which is weakly acidic with a pKa of approximately 8.98.[4] Your indole product, while having an N-H proton, is significantly less acidic (pKa ≈ 17). This vast difference in acidity allows for a straightforward separation using a basic aqueous wash, a technique known as acid-base extraction.
Q3: Can I use standard column chromatography without a basic wash first?
A: You can, but it is often inefficient. 3-Hydroxybenzaldehyde is quite polar and can streak or co-elute with polar indole products on silica gel.[3] Performing an alkaline liquid-liquid extraction first will remove the bulk of the impurity, making the subsequent chromatographic purification much easier and more effective. A general rule for complex separations is to start with a simple, bulk-purification technique like extraction before moving to high-resolution methods like chromatography.[5]
Part 2: Troubleshooting Guide & Advanced Protocols
This section addresses specific problems you may encounter during the purification process and provides detailed, field-proven protocols.
Issue 1: My basic wash isn't removing all the 3-hydroxybenzaldehyde.
Potential Cause: Insufficient base, inadequate mixing, or incorrect pH. The goal is to deprotonate the phenolic hydroxyl group to form the water-soluble sodium phenoxide salt, which will then partition into the aqueous layer.
Solutions & Protocol:
-
Verify pH: After adding the basic solution and mixing, test the pH of the aqueous layer using pH paper. It should be >10 to ensure complete deprotonation of the phenol.
-
Increase Base Concentration/Volume: You may not be using enough equivalents of base. A 1-2 M solution of sodium hydroxide (NaOH) is typically effective.
-
Perform Multiple Extractions: A single extraction may not be sufficient. It is more effective to perform three smaller extractions than one large one.
Protocol 1: High-Efficiency Alkaline Liquid-Liquid Extraction
This protocol is designed for the selective removal of phenolic impurities like 3-hydroxybenzaldehyde.
Principle: This technique leverages the acidic nature of the phenolic proton on 3-hydroxybenzaldehyde. By washing an organic solution of the crude product with an aqueous base (e.g., NaOH), the phenol is deprotonated to its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral indole product remains in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg of crude material per mL of solvent.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1 M NaOH solution. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat steps 3 and 4 two more times with fresh 1 M NaOH solution.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual NaOH and dissolved water.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purity Check: Analyze the resulting material by TLC or LC-MS to confirm the removal of 3-hydroxybenzaldehyde before proceeding with further purification if necessary.
Workflow for Alkaline Extraction
Caption: Workflow for removing 3-hydroxybenzaldehyde via extraction.
Issue 2: My indole product is streaking on the TLC plate and I'm getting poor separation during column chromatography.
Potential Cause: Indoles can interact with the acidic silanol groups on the surface of silica gel, leading to tailing, streaking, and sometimes decomposition.[6] This is especially true for indoles with electron-rich substituents.
Solutions & Protocol:
-
Mobile Phase Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to your mobile phase (e.g., hexane/ethyl acetate).[6] The TEA will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
-
Stationary Phase Choice: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina.[6]
-
TLC Optimization: Before running a large column, always optimize your solvent system using TLC. The ideal mobile phase should give your desired indole product an Rf value of approximately 0.2-0.4.[6]
Protocol 2: Optimized Flash Column Chromatography for Indole Purification
This protocol is for purifying the indole product after the bulk of the 3-hydroxybenzaldehyde has been removed by extraction.
Principle: This method separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar mobile phase.[5] The less polar indole will travel through the column faster than any remaining, more polar 3-hydroxybenzaldehyde.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by TLC. A common starting point for indoles is a mixture of Hexane and Ethyl Acetate. If the product is very polar, Dichloromethane/Methanol might be necessary.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pack the column carefully, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.[5]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase or DCM. Carefully apply the sample to the top of the silica bed.[5]
-
Elution: Begin elution with the non-polar solvent system determined by TLC. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[6] For example, start with 95:5 Hexane:EtOAc and gradually increase to 90:10, 80:20, etc.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified indole.[5]
Workflow for Column Chromatography
Caption: Workflow for purification of indoles by column chromatography.
Issue 3: An oily residue forms instead of crystals during recrystallization.
Potential Cause: The presence of impurities (like residual 3-hydroxybenzaldehyde) can inhibit crystal lattice formation. The cooling process may also be too rapid.
Solutions:
-
Pre-purification: Ensure the material is reasonably pure (>90%) before attempting recrystallization. Use Protocol 1 and/or 2 first.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to an ice bath. Insulating the flask can help slow the cooling rate.[7]
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a seed crystal of the pure product is also highly effective.[7]
Part 3: Key Compound Properties
A successful purification strategy relies on understanding the physicochemical differences between your product and impurities.
| Property | 3-Hydroxybenzaldehyde | Representative Indole | Rationale for Separation |
| Molar Mass ( g/mol ) | 122.12[8] | ~117.15 (unsubstituted) | Not typically used for these methods. |
| Appearance | White to light yellow solid[3] | Off-white to yellow solid | - |
| Melting Point (°C) | 106 °C[4] | 52-54 °C (unsubstituted) | Can be useful for assessing purity. |
| pKa | ~8.98 (phenolic -OH)[4] | ~17 (N-H proton) | Primary basis for alkaline extraction. |
| Polarity | High (contains -OH and -CHO)[3] | Moderate to Low | Primary basis for chromatography. |
| Solubility | Soluble in ethanol, methanol, acetone; slightly soluble in water.[3] | Soluble in most organic solvents; generally insoluble in water.[9] | Differences exploited in extraction and recrystallization.[9][10] |
References
-
Solubility of Things. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Maleš, J., et al. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 16(10), 8213-8224. Retrieved from [Link]
- Google Patents. (1989). Process of preparing purified aqueous indole solution. (US5085991A).
-
ResearchGate. (2012). Crystallization purification of indole. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Hydroxyindole-2-carboxylic Acid Methyl Ester
In the landscape of drug development and metabolic research, the accurate characterization and quantification of indole derivatives are of paramount importance. 5-Hydroxyindole-2-carboxylic acid methyl ester, a key structural motif, presents unique analytical challenges due to its functional groups. This guide provides an in-depth comparison of mass spectrometry-based methodologies for its analysis, drawing upon established principles and field-proven insights to empower researchers in their experimental design.
Introduction: The Analytical Challenge
5-Hydroxyindole-2-carboxylic acid methyl ester possesses three key functional groups that dictate its behavior in a mass spectrometer: the indole ring, a hydroxyl group, and a methyl ester. The choice of analytical technique hinges on the volatility of the analyte and the desired level of sensitivity and structural information. This guide will compare two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative
Direct analysis of 5-hydroxyindole-2-carboxylic acid methyl ester by GC-MS is impractical. The polar hydroxyl and indole N-H groups lead to poor chromatographic peak shape, low volatility, and potential thermal degradation in the GC inlet.[1][2] Derivatization is therefore a mandatory step to convert these polar groups into more volatile and thermally stable moieties.[2][3][4]
A. Recommended Derivatization Strategy: Silylation
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens.[2][4] In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS), replaces the active hydrogens on the hydroxyl and indole nitrogen with a trimethylsilyl (TMS) group.[4]
The Reaction:
This reaction increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.[2]
B. Experimental Protocol: GC-MS with Silylation
-
Sample Preparation: Dissolve 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Scan from m/z 50 to 550.
-
C. Expected Fragmentation Pattern (EI-MS)
Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, providing a detailed structural fingerprint.[6] The mass spectrum of the di-TMS derivative is predicted to show a molecular ion peak (M+) and several characteristic fragment ions.
Table 1: Predicted Key Fragment Ions for Di-TMS-5-hydroxyindole-2-carboxylic acid methyl ester in EI-MS
| m/z | Proposed Fragment | Interpretation |
| 335 | [M]+• | Molecular Ion |
| 320 | [M - CH3]+ | Loss of a methyl radical from a TMS group |
| 304 | [M - OCH3]+ | Loss of the methoxy group from the ester |
| 276 | [M - COOCH3]+ | Loss of the carbomethoxy group |
| 247 | [M - 2xCH3 - COOCH3]+ | Further fragmentation |
| 73 | [(CH3)3Si]+ | Characteristic ion for TMS derivatives |
D. GC-MS Workflow Diagram
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gcms.cz [gcms.cz]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
Definitive Analytical Guide: Methyl 5-hydroxyindole-2-carboxylate
Executive Summary & Compound Profile
Methyl 5-hydroxyindole-2-carboxylate is a critical bicyclic heteroaromatic intermediate used in the synthesis of antiviral agents (e.g., Umifenovir analogs) and eumelanin-inspired biomaterials. Unlike its 3-carboxylate isomer (typically produced via the Nenitzescu reaction), the 2-carboxylate isomer is synthesized via Reissert or Japp-Klingemann cyclization pathways, offering distinct reactivity at the C3 position for further functionalization.
This guide provides a rigorous analytical framework for validating the identity and purity of this compound, focusing on Elemental Analysis (EA) as the primary method for determining bulk composition and solvation state, benchmarked against HPLC and NMR.
Chemical Identity
| Parameter | Details |
| IUPAC Name | Methyl 5-hydroxy-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| Appearance | Off-white to pale grey powder (oxidizes to brown upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
Elemental Analysis Data (CHN)
Elemental Analysis is the "Gold Standard" for validating the bulk purity of Methyl 5-hydroxyindole-2-carboxylate. Because the 5-hydroxyl group renders the molecule hygroscopic and prone to oxidation, EA is superior to HPLC for detecting non-chromatographic impurities (water, inorganic salts, trapped silica).
Table 1: Theoretical vs. Experimental Benchmarks
Acceptance Criteria: ±0.4% absolute deviation from theoretical values.
| Element | Theoretical % | Acceptable Range (Experimental) | Common Failure Mode (Interpretation) |
| Carbon (C) | 62.82 | 62.42 – 63.22 | Low: Trapped inorganic salts or water.High: Trapped organic solvent (e.g., Toluene, EtOAc). |
| Hydrogen (H) | 4.74 | 4.34 – 5.14 | High: Significant moisture retention (Hygroscopic). |
| Nitrogen (N) | 7.33 | 6.93 – 7.73 | Low: Presence of non-nitrogenous impurities (Silica, Salts). |
| Oxygen (O) | 25.11 | Calculated by difference | High: Oxidation to quinonimine species or hydration. |
Protocol: Sample Preparation for EA
To ensure data integrity and prevent "False Failures" due to hygroscopicity:
-
Drying: Dry the sample at 60°C under high vacuum (<1 mbar) for 4 hours over
. The 5-OH group makes the lattice prone to trapping water. -
Handling: Handle in an inert atmosphere (Nitrogen glovebox) if possible to prevent auto-oxidation, which lowers Carbon % relative to Oxygen.
-
Combustion Aid: Use
(Tungsten Trioxide) as a combustion additive to ensure complete oxidation of the indole ring, which can otherwise form refractory chars.
Comparative Analysis: EA vs. Alternatives
Why rely on Elemental Analysis when HPLC is available? This section compares the utility of each method.
Analytical Decision Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR ( |
| Primary Utility | Bulk Purity & Solvation | Chromatographic Purity | Structural Identity & Molar Ratio |
| Blind Spots | Cannot distinguish isomers. | Misses inorganics, water, and salts. | Integration errors; requires internal standard. |
| Sensitivity | High (detects 0.1% water/solvents). | High for UV-active impurities. | Medium. |
| Verdict | Mandatory for Reference Standards. | Mandatory for Batch Release. | Mandatory for Structure Confirmation. |
Diagram 1: Analytical Workflow
This decision tree illustrates when to deploy EA during the synthesis and release process to minimize cost while maximizing data integrity.
Caption: Integrated analytical workflow ensuring bulk purity (EA) matches chromatographic purity (HPLC) before batch release.
Synthesis & Purification Protocol
To obtain a sample meeting the Elemental Analysis specifications above, the synthesis must avoid common pitfalls like polymerization of the hydroxyindole.
Route: Modified Reissert Indole Synthesis or Esterification of 5-hydroxyindole-2-carboxylic acid.
Step-by-Step Methodology
-
Starting Material: 5-Benzyloxyindole-2-carboxylic acid (protected to prevent oxidation).
-
Esterification: React with Methanol (
) and Thionyl Chloride ( ) at . Refluxing is risky due to potential degradation. -
Deprotection: Hydrogenolysis (
, ) in Methanol.-
Critical Control Point: Monitor strictly by TLC. Over-reduction can saturate the indole double bond.
-
-
Isolation: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate.[1]
-
Purification (Crucial for EA):
-
Dissolve crude solid in minimal hot Methanol.
-
Add water dropwise until turbidity appears.
-
Cool slowly to
in the dark (light sensitivity). -
Filter and wash with cold water.
-
Diagram 2: Synthesis Pathway
Visualizing the transformation from stable precursors to the sensitive target.
Caption: Synthesis via deprotection of the benzyl ether is preferred to maintain the 5-OH integrity.
Troubleshooting EA Failures
If your data deviates from the theoretical values in Table 1, use this guide to identify the root cause.
-
High Carbon (+1.0% or more):
-
Cause: Residual organic solvent (Methanol or Toluene).
-
Solution: Run TGA (Thermogravimetric Analysis) or extend vacuum drying time.
-
-
Low Carbon / High Hydrogen:
-
Cause: Water absorption. The 5-OH and NH groups form strong hydrogen bonds with atmospheric moisture.
-
Solution: Recalculate EA assuming a hemihydrate (
) to see if values align. If they do, the product is pure but wet.
-
-
Low Nitrogen:
-
Cause: Inorganic contamination (Silica gel from column chromatography or Sodium salts from workup).
-
Solution: Perform a residue on ignition test. If positive, recrystallize to remove salts.
-
References
-
Wakamatsu, K., & Ito, S. (1988).[2][3] Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives.[2][3] Analytical Biochemistry, 170(2), 335-340.[2][3] Link
-
Reissert, A. (1897).[4][5][6] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole.[4] Synthese nitrirter Phenylbrenztraubensäuren.[4] Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[4] (Foundational chemistry for 2-carboxylate synthesis).
-
BenchChem. (2025).[1] Technical Guide to the Synthesis of 5-Hydroxyindoles. Link
-
Kuveke, R. E. H., et al. (2022).[7] An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863. (Reference for EA statistical variance). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of eumelanin-related metabolites 5,6-dihydroxyindole, 5,6-dihydroxyindole-2-carboxylic acid, and their O-methyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-hydroxy-1H-indole-2-carboxylate
Executive Safety Summary
Methyl 5-hydroxy-1H-indole-2-carboxylate is a critical intermediate in pharmaceutical synthesis, notably for antiviral agents like Umifenovir (Arbidol). While often categorized as a standard organic building block, its physical properties as a fine, static-prone solid necessitate specific handling protocols beyond generic lab safety.
Immediate Action Required:
-
Primary Hazard: Respiratory and mucosal irritation (H335, H319).
-
Critical Control: All weighing and transfer operations must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor organic solvent resistance).
Hazard Analysis & Risk Profile (The "Why")
To select the correct PPE, we must understand the mechanism of exposure. This compound is an indole derivative. Indoles are lipophilic, meaning they can permeate skin barriers if dissolved in organic solvents, and they often carry a risk of sensitization upon repeated exposure.
| Hazard Class (GHS) | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Direct contact with powder or solution causes dermatitis. Double-gloving recommended during dissolution. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5] | Fine dust can bypass standard safety glasses. Sealed goggles are required for powder handling. |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3][4] | Inhalation of dust triggers mucosal inflammation. Engineering controls (Hood) are primary; respirators are secondary. |
Scientist's Note: The melting point of this compound is approx. 126-128°C. It is stable at room temperature but combustible. The primary risk during synthesis is static discharge causing powder scattering during weighing, leading to inadvertent inhalation.
PPE Specifications Matrix (The "What")
This system is designed to be self-validating: if the PPE interferes with dexterity or vision, the protocol is wrong.
A. Hand Protection[3][5][7][8][9][10][11]
-
Material: Nitrile Rubber (NBR).
-
Minimum Thickness: 0.11 mm (4 mil) for solid handling; 0.2 mm (8 mil) if dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO).
-
Protocol: Inspect for pinholes by trapping air and squeezing before donning.
-
Why Nitrile? Latex degrades rapidly against the organic solvents (Methanol, Ethyl Acetate) typically used to dissolve this ester.
B. Eye & Face Protection[3][4][5][6][7][8][9][11]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent).
-
Reasoning: Safety glasses have gaps. Indole powders are light and float; air currents in fume hoods can whip dust around the sash, potentially entering the eyes from the side.
-
-
High Quantity (>10g): Face shield over goggles.
C. Respiratory Protection[3][4][8][10]
-
Primary: Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).
-
Secondary (Spill Cleanup Only): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: Never rely on N95 masks for chemical synthesis; they do not protect against vapors if the solid is dissolved.
-
D. Body Protection[8][9][10][11][12]
-
Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends (Polyester) can melt into skin if a solvent fire occurs.
-
Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic.
Operational Workflow (The "How")
This workflow integrates safety controls directly into the experimental procedure.
Step 1: Engineering Setup
-
Verify fume hood flow monitor is green/normal.
-
Clear the hood deck of unnecessary clutter to prevent turbulence.
-
Place an ionizing bar or anti-static gun near the balance if available (indoles are static-prone).
Step 2: Weighing & Transfer
-
Don PPE: Lab coat -> Goggles -> Nitrile Gloves.
-
Tare: Place weighing boat in hood. Tare balance.
-
Transfer: Use a spatula. Do not pour from the bottle. Pouring creates a dust cloud.
-
Dissolution (Critical): Add solvent (e.g., Methanol) to the solid immediately after weighing to suppress dust.
-
Clean: Wipe the balance area with a wet tissue (solvent-dampened) immediately.
Step 3: Decontamination
-
Wipe outer gloves with ethanol/methanol wipe before removing hands from the hood.
-
Remove gloves using the "beak" method (turning inside out) to trap residue inside.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Operational safety workflow ensuring multiple barriers of protection before chemical handling begins.
Disposal & Emergency Protocols
Waste Disposal
Do not treat this as general trash.[4][6]
-
Solid Waste: Contaminated weighing boats, tissues, and gloves must go into Solid Hazardous Waste (labeled "Toxic/Irritant Solids").
-
Liquid Waste: Mother liquors or reaction mixtures should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).
Emergency Response[8]
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[7] Hold eyelids open. The solid is an ester and may hydrolyze slowly, but immediate mechanical removal of particles is vital.
-
Skin Contact: Wash with soap and water.[3][4][5][8][9] Do not use solvents (acetone/ethanol) to wash skin, as this may increase absorption of the indole.
-
Spill (Solid):
References
-
PubChem. (2023). Methyl 5-hydroxy-1H-indole-2-carboxylate Compound Summary (CID 222588). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
- 1. 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid | C10H9NO3 | CID 1111372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
